Boc-D-Gln(Xan)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654149 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99092-88-3 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Gln(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Boc-D-Gln(Xan)-OH, a critical amino acid derivative utilized in synthetic peptide chemistry. The guide details its core chemical properties, stability, and application in solid-phase peptide synthesis (SPPS), offering valuable insights for professionals in drug discovery and development.
Core Chemical Properties
This compound, with the systematic name Nα-(tert-Butoxycarbonyl)-Nδ-xanthyl-D-glutamine, is a derivative of the amino acid D-glutamine. It is specifically designed for use in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The molecule incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and the xanthyl (Xan) group on the side-chain amide nitrogen.
The primary function of these protecting groups is to prevent unwanted side reactions during peptide synthesis. The Xan group, in particular, offers two significant advantages: it enhances the solubility of the glutamine derivative and crucially prevents the dehydration of the side-chain amide to a nitrile during the carbodiimide-mediated activation step.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99092-88-3 | [4] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [1][4] |
| Molecular Weight | 426.5 g/mol | [1][5] |
| Appearance | Lyophilized powder | [4] |
| Purity | ≥95% | [4] |
Stability and Storage
Proper handling and storage of this compound are essential to maintain its integrity and ensure successful synthetic outcomes. The compound is typically supplied as a lyophilized powder.[4] Stability is primarily influenced by temperature, moisture, and light.[6]
Potential degradation pathways under improper storage include:
-
Hydrolysis of the Boc group: Occurs in the presence of acid or prolonged exposure to moisture.[6]
-
Degradation of the Xan group: Can occur under harsh acidic or oxidative conditions.[6]
-
Hydrolysis of the side-chain amide: Possible under extreme pH conditions, though the Xan group provides significant protection.[6]
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Stability Notes | Reference |
| Short-Term | 4°C | Up to 1 week | Keep dry and protected from light. | [4] |
| Long-Term | -20°C to -80°C | Up to 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [4] |
Role and Methodology in Peptide Synthesis
This compound is a key building block in Boc solid-phase peptide synthesis (SPPS).[1] This synthetic strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
In this strategy, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically based on benzyl (Bzl) ethers, esters, and carbamates.[7] Both the Boc and Xan groups are labile in acid, which is a key feature of their use. The Xan group is primarily required to protect the glutamine side chain during the activation and coupling steps.[1] Its subsequent removal along with the Nα-Boc group in the following cycle is not problematic for the synthesis.[1][3]
Figure 1: Protecting group strategy for this compound.
The synthesis of a peptide using this compound follows a repetitive cycle of deprotection, neutralization, and coupling.
1. Deprotection:
-
Reagent: Typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]
-
Procedure: The resin-bound peptide is treated with the TFA solution for approximately 20-30 minutes to remove the N-terminal Boc group. This exposes a free amine as a TFA salt.
-
Monitoring: The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
2. Neutralization:
-
Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[7]
-
Procedure: The resin is washed and then treated with the DIEA solution to neutralize the TFA salt, yielding a free primary or secondary amine ready for coupling. In situ neutralization protocols, where the base is added along with the activated amino acid, are also common and can improve efficiency.[7]
3. Activation and Coupling:
-
Reagents: this compound is pre-activated before being added to the resin. Common activation methods include:
- Uronium/Aminium Salts: HBTU or HATU in the presence of DIEA.[8]
- Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide), often with an additive like HOBt (1-Hydroxybenzotriazole) to minimize side reactions.
-
Procedure: A 2- to 4-fold molar excess of the protected amino acid and coupling reagents is dissolved in a suitable solvent (e.g., DMF or NMP). The solution is added to the neutralized resin and agitated for 1-2 hours.
-
Role of Xan Group: During this step, the Xan group prevents the dehydration of the glutamine side-chain, a risk particularly present with carbodiimide activators.[1]
4. Washing:
-
Solvents: The resin is thoroughly washed with solvents like DMF and DCM to remove all excess reagents and soluble byproducts, ensuring the purity of the growing peptide chain for the next cycle.[7]
This four-step cycle is repeated for each amino acid to be incorporated into the peptide sequence.
Figure 2: Standard workflow for a Boc-SPPS cycle.
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups (including the Xan group if the Gln is not C-terminal) must be removed.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) is the classic reagent for final cleavage in Boc-SPPS.[9] It is highly effective but also extremely hazardous, requiring specialized equipment.
-
Scavengers: "Scavengers" such as anisole, cresol, or thioanisole are added to the HF to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive residues like Met, Trp, or Tyr.
-
Procedure: The peptide-resin is treated with the HF/scavenger cocktail at low temperature (typically 0°C) for 1-2 hours. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase HPLC.
Conclusion
This compound is an indispensable reagent for the synthesis of D-glutamine-containing peptides via Boc-SPPS. Its dual-protection system effectively addresses the challenges of glutamine's low solubility and side-chain reactivity, enabling the efficient and high-fidelity assembly of complex peptide sequences. A thorough understanding of its properties, storage requirements, and reaction methodology is fundamental for researchers aiming to produce high-quality peptides for therapeutic and research applications.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. cusabio.com [cusabio.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Boc-D-Gln(Xan)-OH: Structure, Synthesis, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and application of Nα-tert-butyloxycarbonyl-Nδ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a representative synthesis protocol, and illustrates its role in the well-established Boc-SPPS workflow.
Molecular Structure and Physicochemical Properties
This compound is a derivative of the amino acid D-glutamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain amide nitrogen is protected by a xanthyl (Xan) group. The D-configuration indicates the stereochemistry at the alpha-carbon.
The SMILES string for the corresponding L-enantiomer is CC(C)(OC(N--INVALID-LINK--CCC(NC1C2=CC=CC=C2OC3=CC=CC=C31)=O)=O)C. For the D-enantiomer, the stereochemistry at the alpha-carbon is inverted.
Below is a diagram representing the molecular structure of this compound.
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99092-88-3 | [N/A] |
| Molecular Formula | C23H26N2O6 | [N/A] |
| Molecular Weight | 426.46 g/mol | [1] |
| Appearance | White to off-white powder | [N/A] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of Boc-D-Gln-OH
-
Dissolution: Dissolve D-glutamine in a 1:1 mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to 9.0-10.0 with a suitable base, such as sodium hydroxide.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the reaction mixture while maintaining the pH with the base.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-D-Gln-OH.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve Boc-D-Gln-OH in a suitable solvent like acetic acid.
-
Xanthydrol Addition: Add xanthydrol to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation: Precipitate the product by adding the reaction mixture to ice-cold water.
-
Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with water, and then with a non-polar solvent like ether to remove unreacted xanthydrol.
-
Drying: Dry the product under vacuum to obtain this compound.
Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is primarily used in Boc-SPPS. The xanthyl group protects the side-chain amide of glutamine from dehydration and other side reactions during peptide chain elongation.[2]
Table 2: General Protocol for a Single Coupling Cycle in Boc-SPPS
| Step | Procedure | Reagents/Solvents | Purpose |
| 1. Resin Swelling | Swell the resin in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Prepare the resin for synthesis. |
| 2. Boc Deprotection | Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM. | 25-50% TFA in DCM | Remove the Boc protecting group from the N-terminus. |
| 3. Washing | Wash the resin to remove excess TFA and by-products. | DCM, Isopropanol (IPA), DMF | Neutralize and clean the resin. |
| 4. Neutralization | Treat the resin with a solution of a tertiary amine. | 5-10% Diisopropylethylamine (DIEA) in DCM/DMF | Neutralize the protonated N-terminus. |
| 5. Washing | Wash the resin to remove excess base. | DCM, DMF | Prepare for the coupling reaction. |
| 6. Coupling | Add the protected amino acid (e.g., this compound) and a coupling agent. | Boc-amino acid, HBTU/HOBt, DIEA in DMF | Form the peptide bond. |
| 7. Washing | Wash the resin to remove excess reagents and by-products. | DMF, DCM | Purify the peptide-resin. |
Role in Peptide Synthesis and Logical Workflow
The primary function of this compound in peptide synthesis is to introduce a D-glutamine residue into a growing peptide chain while preventing unwanted side reactions. The Boc group provides temporary protection for the alpha-amino group, while the xanthyl group offers semi-permanent protection for the side-chain amide. The xanthyl group is advantageous as it is stable to the repetitive mild acid treatments used for Boc removal but can be cleaved under the strong acidic conditions used for the final cleavage of the peptide from the resin.[2]
Below is a logical workflow illustrating the incorporation of this compound into a peptide chain during Boc-SPPS.
Caption: A single cycle of Boc-SPPS.
Conclusion
This compound is a valuable reagent for the synthesis of peptides containing D-glutamine residues. Its dual-protection scheme allows for the efficient and controlled elongation of peptide chains via the Boc-SPPS methodology. The physicochemical properties and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful synthesis of complex and biologically active peptides.
References
An In-Depth Technical Guide to the Synthesis and Purification of Boc-D-Gln(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-tert-butyloxycarbonyl-N-δ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the xanthyl (Xan) protecting group for the side-chain amide of glutamine is crucial for preventing dehydration side reactions and improving the solubility of the amino acid derivative, particularly within the Boc protection strategy. This document outlines the synthetic route, detailed experimental protocols, purification methods, and expected analytical data.
Introduction: The Rationale for Xanthyl Protection in Glutamine Chemistry
Glutamine residues present a significant challenge in peptide synthesis. The primary issue is the susceptibility of the side-chain amide to undergo dehydration to form a pyroglutamyl residue, an irreversible modification that leads to impurities that are difficult to remove and can alter the biological activity of the final peptide. The bulky xanthyl (Xan) protecting group sterically shields the amide from dehydration during the activation step of peptide coupling. Furthermore, the lipophilic nature of the xanthyl group enhances the solubility of the protected glutamine derivative in the organic solvents commonly used in SPPS.
The Xan group is labile to moderately acidic conditions, which is advantageous in the context of Boc-based SPPS. It is typically removed concurrently with the N-α-Boc group during the standard trifluoroacetic acid (TFA) deprotection step, simplifying the overall synthetic workflow.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from D-glutamine. The first step involves the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group, followed by the protection of the side-chain amide with the xanthyl group.
Step 1: Synthesis of N-α-Boc-D-glutamine (Boc-D-Gln-OH)
The initial step is the protection of the α-amino group of D-glutamine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve D-glutamine in a 2:1 mixture of acetone and water.
-
Basification: Add triethylamine (Et₃N) to the solution while stirring to raise the pH and facilitate the reaction.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 25°C).
-
Reaction: Continue stirring the mixture for several hours (e.g., 4 hours) to ensure the completion of the reaction.
-
Work-up:
-
Remove the acetone by evaporation under reduced pressure.
-
Extract the aqueous layer with a nonpolar solvent like ether to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid such as HCl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
-
Isolation: Evaporate the solvent to yield the crude Boc-D-Gln-OH, which can be purified by crystallization.
Step 2: Synthesis of N-α-Boc-N-δ-xanthyl-D-glutamine (this compound)
The second step involves the reaction of Boc-D-Gln-OH with xanthydrol in the presence of an acid catalyst to protect the side-chain amide.
Experimental Protocol:
-
Reaction Setup: Dissolve Boc-D-Gln-OH and an equimolar amount of xanthydrol in glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Precipitation: Upon completion, the product often precipitates from the reaction mixture. The precipitation can be enhanced by the addition of water.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with water and a nonpolar organic solvent, such as ether or hexane, to remove residual acetic acid and unreacted xanthydrol.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid suitable for peptide synthesis.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent with gentle heating. A common choice is ethyl acetate.
-
Crystallization Induction: Slowly add a "poor" solvent (an anti-solvent) in which the product is less soluble, such as hexane, until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum to a constant weight.
Alternatively, if the product is obtained as an oil, purification can be achieved through the formation of a dicyclohexylamine (DCHA) salt, which often crystallizes more readily.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Purification Data
| Parameter | Value | Reference |
| Synthesis of Boc-D-Gln-OH | ||
| Yield | Typically >90% | [2] |
| Synthesis of this compound | ||
| Yield | High | Analogous reactions are high-yielding |
| Purification by Recrystallization | ||
| Purity | >95% (by HPLC) | |
| Form | Lyophilized powder/Crystalline solid |
Table 2: Analytical Characterization Data
| Analysis Method | Expected Results |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Melting Point | Varies, typically around 141-150 °C |
| HPLC | A single major peak indicating high purity. Retention time is dependent on the specific column and mobile phase used. |
| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4 ppm), the xanthyl group (aromatic protons and a methine proton), and the glutamine backbone protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the Boc group, the carboxylic acid, and the side-chain amide, as well as carbons of the xanthyl and glutamine structures. |
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key chemical structures in the synthesis of this compound.
Conclusion
The synthesis and purification of this compound are straightforward procedures that yield a high-purity product essential for the successful solid-phase synthesis of glutamine-containing peptides. The use of the xanthyl protecting group effectively mitigates the risk of side-chain dehydration, a common problem encountered with unprotected or inadequately protected glutamine residues. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to confidently prepare and utilize this valuable amino acid derivative in their peptide synthesis endeavors.
References
Unveiling the Solubility Profile of Boc-D-Gln(Xan)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-D-glutamine(xanthen-9-yl), known as Boc-D-Gln(Xan)-OH. This protected amino acid is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-glutamine residues. The strategic use of the xanthyl (Xan) protecting group on the side-chain amide is pivotal for enhancing solubility and preventing undesirable side reactions during peptide synthesis.
While direct quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes the known qualitative characteristics, provides a detailed experimental protocol for determining its solubility, and offers a framework for data presentation and visualization to aid researchers in their drug development and scientific endeavors.
Core Concepts: The Role of the Xanthyl Protecting Group
The primary challenge in the synthesis of peptides containing glutamine is the potential for dehydration of the side-chain amide during the activation step with carbodiimide reagents. The bulky and hydrophobic xanthyl (Xan) group effectively prevents this side reaction. Furthermore, the introduction of the Xan group significantly improves the solubility of the glutamine derivative in organic solvents commonly used in peptide synthesis.[1] This enhanced solubility is a key advantage, facilitating more efficient coupling reactions and simplifying the handling of the protected amino acid.
Qualitative Solubility Characteristics
Based on information available for structurally similar compounds, such as Boc-Asn(Xan)-OH, and general principles of peptide chemistry, the following qualitative solubility profile for this compound can be inferred:
-
High Solubility: Expected to be readily soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] The solubility in DMF is a notable advantage for SPPS applications.
-
Lower Solubility: Likely to exhibit lower solubility in polar protic solvents like methanol and ethanol.
-
Poor Solubility: Expected to have poor solubility in non-polar solvents and water, a common trait for protected amino acids.
Quantitative Solubility Data
As precise quantitative solubility data is sparse, the following table is provided as a template for researchers to populate with their own experimental findings. The subsequent section details a robust experimental protocol for generating this data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |
| Chloroform | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Water | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Equilibrium Solubility Determination
The following gravimetric method, adapted from protocols for similar protected amino acids, provides a reliable means to determine the equilibrium solubility of this compound.[2]
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Vials with tight-fitting caps
-
Shaker or rotator at a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Drying oven or vacuum desiccator
-
Pre-weighed drying vessels
Procedure:
-
Preparation: Add an excess amount of this compound to a series of labeled vials. A starting amount of approximately 50-100 mg is recommended.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: To remove any suspended microcrystals, filter the collected supernatant through a syringe filter into a pre-weighed drying vessel.
-
Solvent Evaporation: Place the drying vessel in a drying oven or vacuum desiccator to completely evaporate the solvent.
-
Data Calculation:
-
Weigh the drying vessel containing the dried solute.
-
Subtract the initial weight of the empty vessel to determine the mass of the dissolved this compound.
-
Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant aliquot taken.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Application in Peptide Synthesis
The enhanced solubility of this compound in commonly used solvents for peptide synthesis, such as DMF, is a significant advantage.[2] This property ensures homogeneous reaction conditions during the coupling step, leading to higher yields and purity of the final peptide. The workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support is a well-established process.
The following diagram outlines the logical steps for the incorporation of this compound in solid-phase peptide synthesis.
Caption: Logical workflow for the incorporation of this compound in SPPS.
References
The Role of the Xanthyl (Xan) Group in Boc-D-Gln(Xan)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise and sequential world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield target peptides. For the amino acid glutamine, its polar amide side chain presents specific challenges, including dehydration and cyclization side reactions. This technical guide provides an in-depth analysis of the xanthyl (Xan) protecting group as utilized in Boc-D-Gln(Xan)-OH. We will explore its core functions, compare its performance with other strategies, provide detailed experimental protocols, and illustrate the chemical workflows involved.
Core Function of the Xanthyl Protecting Group
The primary role of the xanthyl (Xan) group in this compound is to offer temporary protection for the side chain amide of glutamine during peptide synthesis, particularly in Boc-based Solid Phase Peptide Synthesis (SPPS).[1][2] This protection is critical for preventing undesirable side reactions and enhancing the efficiency of the synthesis process.
The two main functions are:
-
Prevention of Side Reactions: The unprotected side chain amide of glutamine is susceptible to two major side reactions during the synthesis cycle. The Xan group effectively shields the amide nitrogen, mitigating these risks.[3]
-
Dehydration: During the activation step of the carboxyl group, especially when using carbodiimide reagents like DCC, the glutamine side chain can dehydrate to form a nitrile.[1][4][5] This results in the incorporation of a modified amino acid into the peptide sequence, which is difficult to remove during purification.[1]
-
Pyroglutamyl Formation: N-terminal unprotected glutamine residues can cyclize to form pyroglutamic acid, a reaction that can terminate the peptide chain extension.[3][6]
-
-
Improved Solubility: Amino acid derivatives like Fmoc-Gln-OH are known for their poor solubility in common organic solvents used in SPPS, such as DMF and NMP.[2] The bulky and organic nature of the xanthyl group significantly improves the solubility of the glutamine derivative, leading to more efficient and uniform coupling reactions and better overall yields.[3][4][5]
Chemical Context: Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is specifically designed for use in Boc-based SPPS.[2][4] In this strategy, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group. The Xan group is also acid-labile and is typically removed under the same acidic conditions used for Boc deprotection, such as with trifluoroacetic acid (TFA).[4][7]
While this might seem to violate the principle of orthogonality, it is generally not a problem. The critical need for side-chain protection is during the activation and coupling stages to prevent dehydration.[4][5] Once the glutamine residue is incorporated into the peptide chain, the simultaneous removal of the Xan group along with the Nα-Boc group in the subsequent deprotection step is acceptable and streamlines the overall process.[3][4][5]
Quantitative and Comparative Data
While precise solubility values are highly dependent on specific solvent systems and conditions, the qualitative improvements are well-documented. The following table compares the use of Xan protection with other common strategies for glutamine incorporation in peptide synthesis.
| Protection Strategy | Key Advantages | Key Disadvantages | Primary Application |
| Xanthyl (Xan) | - Prevents amide dehydration.[1][4] - Improves solubility in organic solvents.[2][3] - Prevents pyroglutamyl formation.[3] | - Acid-labile; removed with Boc group.[7] | Boc-SPPS[2] |
| Trityl (Trt) | - Prevents amide dehydration.[8] - Improves solubility.[2] - More acid-labile than Xan, suitable for mild cleavage. | - Can be sterically hindering. | Fmoc-SPPS[2] |
| Trimethoxybenzyl (Tmob) | - Offers robust protection against dehydration. | - Requires strong acid for cleavage, potentially leading to side reactions. | Fmoc-SPPS |
| No Protection | - Lower cost of starting material. | - High risk of dehydration with carbodiimide activators.[1] - Poor solubility of the free amino acid derivative.[2] - Risk of pyroglutamyl formation.[6] | Not recommended for complex syntheses. |
Experimental Protocols
Coupling of this compound in Boc-SPPS
This protocol outlines a standard manual coupling step on a resin support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU/HOBt or DCC)
-
Base (e.g., DIPEA or NMM)
-
Solvent (e.g., Dichloromethane (DCM) and/or Dimethylformamide (DMF))
-
Washing solvents (DCM, DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes.
-
Pre-activation (if applicable):
-
In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction (disappearance of free primary amine).
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times) to prepare for the next deprotection step.
-
Deprotection of Boc and Xan Groups
This protocol describes the simultaneous cleavage of the Nα-Boc and the side-chain Xan groups.
Materials:
-
Peptide-resin with N-terminal Boc-Gln(Xan)
-
Deprotection solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]
-
Washing solvent (DCM)
-
Neutralization solution: 5% (v/v) DIPEA in DCM[7]
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (2 times).
-
Deprotection:
-
Filtration and Washing:
-
Neutralization:
-
Wash the resin three times with the 5% DIPEA/DCM solution to neutralize the newly formed N-terminal ammonium trifluoroacetate salt.[7]
-
Wash the resin again with DCM (3 times) to remove excess DIPEA.
-
-
The resin is now ready for the next coupling cycle.
Visualizations
The following diagrams illustrate the chemical logic and workflows discussed.
Caption: Undesirable side reactions of unprotected glutamine during peptide synthesis.
Caption: A single cycle of Boc-SPPS incorporating a Gln(Xan) residue.
Conclusion
The xanthyl group serves as a highly effective protecting group for the side chain of glutamine in Boc-based solid-phase peptide synthesis. Its dual function of preventing deleterious side reactions—namely dehydration and pyroglutamyl formation—and enhancing the solubility of the amino acid derivative makes this compound an invaluable reagent.[1][3][4] By ensuring the correct incorporation of glutamine and improving reaction kinetics, the use of Xan protection directly contributes to the synthesis of higher purity peptides with greater overall yield, a critical consideration for both academic research and the development of therapeutic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
A Technical Guide to Boc-D-Gln(Xan)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Nα-Boc-Nδ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a critical protected amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, its essential role in overcoming synthetic challenges associated with glutamine incorporation, detailed experimental protocols for its use, and its application in the synthesis of biologically active peptides for research in immunology and neurobiology.
Core Properties and Specifications
This compound is a D-glutamine derivative featuring two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the xanthyl (Xan) group on the side-chain amide. This strategic protection is essential for its primary application in Boc-chemistry SPPS.
Physicochemical Data
The quantitative data for this compound (CAS Number: 99092-88-3) are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 99092-88-3 | [1][2] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |
| Molecular Weight | 426.5 g/mol | [1] |
| Appearance | White crystalline or lyophilized powder | [1][2] |
| Purity | ≥95% to ≥98% (by HPLC) | [1][2] |
| Melting Point | 141-150 °C | [1] |
| Optical Rotation | [a]D²⁰ = +11 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C or -20 °C | [1][2] |
| Solubility | Soluble in DMF, DCM, NMP. The Xan group enhances solubility in organic solvents. | [3][4] |
The Role of Protecting Groups in Peptide Synthesis
The successful synthesis of complex peptides hinges on a robust protecting group strategy. In this compound, both the Boc and Xan groups serve distinct, critical functions.
The Nα-Boc Group
The Boc group provides temporary protection for the α-amine of the amino acid. Its key feature is its acid lability; it is stable under the neutral or basic conditions of the coupling reaction but is efficiently removed with moderate acids, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] This graduated lability is the foundation of the Boc/Bzl protection strategy in SPPS.
The Nδ-Xanthyl (Xan) Group: Overcoming Glutamine-Specific Challenges
The incorporation of glutamine (Gln) into a peptide sequence presents two significant challenges, which are effectively mitigated by the Xan protecting group:[3][7]
-
Prevention of Side-Chain Dehydration: During the activation of the carboxyl group for coupling (especially with carbodiimide reagents like DCC or DIC), the unprotected side-chain amide of glutamine can undergo an irreversible dehydration reaction to form a nitrile. The bulky xanthyl group sterically and electronically shields the amide, preventing this side reaction and ensuring the fidelity of the peptide sequence.[3]
-
Enhanced Solubility: Protected glutamine derivatives, particularly in the Fmoc chemistry context, are known for their poor solubility in common SPPS solvents like DMF. The presence of the xanthyl group significantly improves the solubility of the Boc-protected glutamine, facilitating more efficient and complete coupling reactions.[2][3]
The Xan group is also acid-labile and is conveniently cleaved simultaneously with the Nα-Boc group during the TFA deprotection step of the SPPS cycle.[1]
Experimental Protocols
The following section provides detailed methodologies for the use of this compound in a standard manual Boc-SPPS workflow.
The Boc-SPPS Cycle
Boc-SPPS is a cyclical process involving the repeated steps of deprotection, neutralization, and coupling to build the peptide chain on a solid support resin.
Detailed Protocol for a Single Coupling Cycle
This protocol details the incorporation of a single this compound residue onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin (e.g., MBHA resin for a C-terminal amide)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling/Activating Agent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) solution.
-
Isopropanol (IPA)
-
Reaction vessel with filtration capabilities
Procedure:
-
Resin Swelling:
-
Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate gently for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.[2]
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DCM (3x) and DMF (3x) to remove the excess base.
-
-
Coupling of this compound (HBTU Activation):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Xan group if it persists) are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, cresol).[2] Note: This step requires specialized equipment and extreme caution due to the hazardous nature of the reagents.
-
Applications in Drug Development and Research
This compound is instrumental in synthesizing peptides for various research areas. The inclusion of glutamine can be critical for the peptide's structure, function, and interaction with biological targets.
Synthesis of Antigenic Peptides
Several suppliers note that this reagent is used to synthesize peptides with antigenic activity.[1] The side chain of glutamine plays a significant role in the immunogenicity of peptides. For instance, the enzymatic deamidation of glutamine to glutamic acid by tissue transglutaminase (tTG) can create "neo-epitopes." This process is a key event in the pathogenesis of celiac disease, where deamidated gluten peptides bind with high affinity to HLA-DQ2/DQ8 molecules on antigen-presenting cells (APCs), leading to T-cell activation and an inflammatory response.[8]
The ability to precisely incorporate glutamine using this compound allows researchers to synthesize specific epitopes and their deamidated counterparts to study the mechanisms of autoimmune diseases and develop diagnostics or immunotherapies.
Probing Neurobiological Processes
Glutamine and its metabolite glutamate are central to brain metabolism and neurotransmission (the glutamate-glutamine cycle).[9][10] Furthermore, aberrant proteins containing expanded polyglutamine (polyQ) tracts are the causative agents of several inherited neurodegenerative disorders, including Huntington's disease and various spinocerebellar ataxias.[7]
This compound serves as a vital tool for synthesizing specific peptide fragments of these neurotoxic proteins. Researchers can use these synthetic peptides to:
-
Study the mechanisms of protein aggregation and fibril formation.
-
Investigate the role of post-translational modifications, such as cross-linking by transglutaminases, in disease progression.[7]
-
Develop inhibitors of aggregation or enzymatic modification as potential therapeutic strategies.
Conclusion
Nα-Boc-Nδ-xanthyl-D-glutamine is an indispensable reagent for the successful incorporation of glutamine residues in Boc-chemistry solid-phase peptide synthesis. Its dual-function protecting group strategy effectively prevents the deleterious side reaction of amide dehydration and improves the solubility of the derivative, leading to more efficient and reliable coupling steps. This enables the synthesis of high-purity, complex peptides that are crucial for advancing research in immunology, neurobiology, and the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this key building block in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pnas.org [pnas.org]
- 8. Coeliac disease - Wikipedia [en.wikipedia.org]
- 9. Brain glutamine synthesis requires neuronal-born aspartate as amino donor for glial glutamate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to Boc-D-Gln(Xan)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-(tert-Butoxycarbonyl)-Nγ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH), a critical building block for the successful incorporation of D-glutamine residues in Boc-chemistry solid-phase peptide synthesis (SPPS). We will explore its chemical properties, advantages, detailed experimental protocols, and its application in the synthesis of bioactive peptides.
Core Concepts: The Challenge of Incorporating Glutamine in SPPS
The incorporation of glutamine (Gln) residues into a growing peptide chain presents two primary challenges during SPPS:
-
Side-Chain Dehydration: During the activation of the Cα-carboxyl group for coupling, particularly with carbodiimide-based reagents (e.g., DCC, DIC), the side-chain amide of glutamine can undergo an irreversible dehydration reaction. This results in the formation of a pyroglutamic acid derivative, which terminates the peptide chain.
-
Poor Solubility: Protected glutamine derivatives can exhibit poor solubility in common SPPS solvents like dichloromethane (DCM) and dimethylformamide (DMF), leading to inefficient and incomplete coupling reactions.
To overcome these issues, protection of the side-chain amide is essential. This compound is a specifically designed reagent that effectively mitigates these problems in the context of Boc-SPPS.
The Role of the Xanthyl (Xan) Protecting Group
This compound is a glutamine derivative where the alpha-amino group is protected by the acid-labile Boc group, and the side-chain amide is protected by the xanthyl (Xan) group.[1] The Xan group offers two significant advantages:
-
Prevention of Dehydration: The bulky xanthyl group sterically and electronically shields the side-chain amide, effectively preventing the unwanted dehydration side reaction during the activation step.[1]
-
Enhanced Solubility: The presence of the xanthyl group significantly improves the solubility of the protected amino acid derivative in organic solvents, facilitating more efficient and complete coupling.[1]
A key feature of the Xan group in the Boc-SPPS workflow is its acid lability. It is cleaved under the same acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the Nα-Boc group in each cycle.[1] While this means the side-chain protection is not maintained throughout the entire synthesis, it is present during the critical activation and coupling of the glutamine residue itself, which is the primary stage where protection is required.[1]
Quantitative Data Summary
| Parameter | Unprotected Boc-D-Gln-OH | This compound | Advantage of Xanthyl Protection |
| Side-Chain Dehydration | Prone to pyroglutamate formation, especially with carbodiimide activators. | Dehydration is effectively prevented.[1] | Minimizes chain termination, leading to higher yield and purity of the target peptide.[2] |
| Solubility in SPPS Solvents | Can exhibit poor solubility, leading to precipitation. | Significantly improved solubility in solvents like DMF and DCM.[1] | Facilitates more efficient and complete coupling reactions. |
| Coupling Efficiency | Can be variable and incomplete due to solubility issues and side reactions. | Generally high and reliable, often exceeding 99% with appropriate coupling agents. | Ensures consistent and predictable incorporation of the D-glutamine residue. |
| Crude Peptide Purity | Often lower due to deletion sequences (from incomplete coupling) and chain-terminated byproducts. | Significantly higher crude purity, simplifying subsequent HPLC purification. | Reduces the complexity and cost of downstream processing. |
Experimental Protocols
The following sections provide a detailed methodology for the incorporation of a this compound residue during a manual Boc-SPPS cycle.
-
Resin: Merrifield or MBHA resin (0.5 - 1.0 mmol/g substitution)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Amino Acid: this compound (3 equivalents relative to resin substitution)
-
Coupling Reagents: HBTU (2.9 equivalents) and HOBt (3 equivalents) or DCC (3 equivalents)
-
Activation Base: DIEA (6 equivalents)
This protocol assumes the synthesis is proceeding on a peptide-resin that has a free N-terminal amino group from the previous cycle.
Step 1: Resin Swelling (Initial Step)
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin.
-
Agitate gently for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
Step 2: Nα-Boc Deprotection
-
Add the 50% TFA/DCM solution to the resin.
-
Perform a pre-wash by agitating for 5 minutes.
-
Drain and add a fresh solution of 50% TFA/DCM.
-
Agitate for an additional 20-25 minutes for complete deprotection.
-
Drain the TFA solution.
-
Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.
Step 3: Neutralization
-
Add the 10% DIEA/DCM solution to the peptide-resin.
-
Agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
Wash the peptide-resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
Step 4: Coupling of this compound
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add HBTU (2.9 eq.) to the solution and mix until dissolved.
-
Add this pre-activation mixture to the neutralized peptide-resin.
-
Add DIEA (6 eq.) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (no color change) indicates a complete coupling. If the test is positive, the coupling step should be repeated.
Step 5: Washing
-
After a complete coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
-
The peptide-resin is now ready for the next deprotection cycle.
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (including any remaining Xan groups from the final Gln residue) are removed simultaneously.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) or a "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT) for 1-2 hours at 0°C.
-
Remove the strong acid by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.
-
Dry the crude peptide under vacuum. The product can then be purified by RP-HPLC.
Visualizing the Workflow and Application
The following diagram illustrates the cyclical process of Boc-SPPS for the incorporation of a this compound residue.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow for a single amino acid addition.
Peptides synthesized using this compound can have various biological activities. A relevant example is the synthesis of analogs of neuropeptides like Substance P, which contains two glutamine residues in its sequence (Arg-Pro-Lys-Pro-Gln -Gln -Phe-Phe-Gly-Leu-Met-NH2).[3] Substance P is the natural ligand for the Neurokinin-1 (NK1) receptor and is involved in pain transmission, inflammation, and other physiological processes.[3][4] The diagram below illustrates its signaling pathway.
References
The Guardian of Glutamine: A Technical Guide to Preventing Side Reactions with Boc-D-Gln(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the integrity of each amino acid incorporated is paramount to the final product's purity, yield, and biological activity. Glutamine, a frequently occurring residue, presents a significant challenge due to the reactivity of its side-chain amide. This can lead to undesirable and often irreversible side reactions, complicating purification and compromising the desired peptide sequence.
This technical guide provides a comprehensive overview of the critical role of Nα-Boc-Nγ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH) in mitigating these side reactions within the framework of Boc-based solid-phase peptide synthesis (SPPS). We will delve into the mechanisms of glutamine side reactions, present qualitative and quantitative data on the efficacy of the xanthyl protecting group, and provide detailed experimental protocols for the successful incorporation of this essential building block.
The Challenge: Glutamine Side Reactions in Peptide Synthesis
During the iterative cycles of deprotection and coupling in SPPS, the side-chain amide of glutamine is susceptible to two primary intramolecular side reactions:
-
Pyroglutamate Formation: The N-terminal α-amino group of a peptide chain can undergo nucleophilic attack on the side-chain carbonyl carbon of an adjacent glutamine residue. This irreversible cyclization forms a pyroglutamyl (pGlu) residue at the N-terminus, leading to the termination of the peptide chain and the elimination of ammonia. This side reaction is particularly prevalent when glutamine is the N-terminal amino acid.
-
Nitrile Formation (Dehydration): In the presence of carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide of glutamine can undergo dehydration to form a nitrile. This results in the incorporation of a non-natural amino acid into the peptide sequence, altering its structure and function.
These side reactions not only reduce the yield of the target peptide but also introduce impurities that are often difficult to separate due to their similarity in mass and polarity to the desired product.
The Solution: The Xanthyl (Xan) Protecting Group
To overcome these challenges, the side-chain amide of glutamine can be protected with a suitable protecting group. In Boc-based SPPS, the xanthyl (Xan) group is a highly effective choice.[1] The bulky, aromatic structure of the xanthyl group sterically hinders the nucleophilic attack required for pyroglutamate formation and electronically deactivates the amide bond, preventing dehydration to a nitrile.[1]
An additional benefit of the Xan group is the enhanced solubility of the Boc-Gln(Xan)-OH derivative in common SPPS solvents like dimethylformamide (DMF), which can improve coupling efficiency.[1] The Xan group is labile under the acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid, TFA), meaning it is often removed during subsequent cycles of the synthesis.[1] However, its presence during the critical activation and coupling steps is sufficient to prevent the primary side reactions.
Data Presentation: The Efficacy of Side-Chain Protection
While the qualitative benefits of using side-chain protected glutamine are well-established, direct quantitative comparisons in single studies are not always readily available in the literature. However, the general consensus is that the use of Boc-Gln(Xan)-OH significantly reduces side-product formation and improves the overall purity of the crude peptide.
Table 1: Qualitative Comparison of Unprotected vs. Xan-Protected Glutamine in Boc-SPPS
| Parameter | Boc-D-Gln-OH (Unprotected) | This compound (Xan-Protected) |
| Pyroglutamate Formation | High risk, especially at the N-terminus. | Significantly reduced due to steric hindrance. |
| Nitrile Formation | Prone to dehydration with carbodiimide activators. | Dehydration is effectively prevented.[1] |
| Solubility in DMF | Moderate | Improved solubility, leading to better handling and coupling kinetics.[1] |
| Crude Peptide Purity | Often results in a mixture of the desired peptide and side products. | Leads to a cleaner crude product with a higher percentage of the target peptide. |
| Coupling Efficiency | Can be variable and incomplete. | Generally high and more reliable. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow in Boc-SPPS.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Gln(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-glutamine, into peptide sequences is a critical strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. Glutamine residues, however, can present challenges during solid-phase peptide synthesis (SPPS), primarily the dehydration of the side-chain amide to a nitrile during the activation step with carbodiimides.[1][2] To circumvent this side reaction in Boc-based SPPS, the side chain of glutamine is often protected with a xanthyl (Xan) group.[1]
These application notes provide a detailed protocol for the solid-phase synthesis of peptides containing Boc-D-Gln(Xan)-OH. The protocol outlines the standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust and well-established methodology for SPPS.[3]
Data Presentation
The successful synthesis of peptides is dependent on high efficiency at each step of the cycle. The following table summarizes typical quantitative data for Boc-SPPS. It is important to note that glutamine has been identified as one of the more challenging amino acids to couple, potentially leading to lower coupling efficiencies.[4][5] Therefore, careful monitoring of the coupling reaction is highly recommended.
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[6] |
| Coupling Efficiency (per step) | >99% | For most standard amino acids.[2] |
| Coupling Efficiency (this compound) | 98-99% | May require extended coupling times or the use of more potent activating agents due to steric hindrance and potential side reactions.[2][4] Double coupling may be necessary. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via RP-HPLC is typically required to achieve high purity.[7] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the crude peptide purity and the efficiency of the purification process. |
Experimental Protocols
This section details the manual protocol for the solid-phase synthesis of a peptide containing a this compound residue on a 0.1 mmol scale.
Materials and Reagents:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser test kit (or other ninhydrin-based test) for monitoring coupling completion[8]
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[3]
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Protocol:
-
Resin Preparation and Swelling:
-
Place the resin (e.g., 200 mg with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Wash the resin with DCM (3 x 5 mL).
-
Swell the resin in DCM (5 mL) for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Follow a standard esterification protocol for attaching the first Boc-protected amino acid to the Merrifield resin, often via its cesium salt to prevent racemization.[6]
-
-
Boc-SPPS Cycle for each Amino Acid:
a. Nα-Boc Deprotection:
- Wash the resin with DCM (3 x 5 mL).
- Add a solution of 50% TFA in DCM (5 mL) to the resin and agitate for 2 minutes (pre-wash).[6]
- Drain and add a fresh 50% TFA/DCM solution (5 mL).
- Agitate for 20-30 minutes to ensure complete removal of the Boc group.[6]
- Drain the TFA solution and wash the resin thoroughly with DCM (5 x 5 mL), followed by IPA (2 x 5 mL), and finally DCM (3 x 5 mL) to remove residual TFA.[3][6]
b. Neutralization:
- Add a solution of 10% DIEA in DCM (5 mL) to the resin and agitate for 2 minutes.[6]
- Drain the solution and repeat the neutralization step once more.
- Wash the resin with DCM (5 x 5 mL) to remove excess DIEA.[3]
c. Amino Acid Coupling:
- In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to the resin loading) with a suitable coupling reagent. For example, dissolve Boc-amino acid (0.3 mmol), HBTU (0.29 mmol), and HOBt (0.3 mmol) in DMF (2 mL), and add DIEA (0.6 mmol).
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.[3]
- Note on this compound: The xanthyl protecting group on the glutamine side chain helps to prevent dehydration to the nitrile during carbodiimide-mediated activation.[1] The Xan group is labile to the acidic conditions of the Boc deprotection step and will be removed along with the Nα-Boc group in the subsequent cycle.[1]
d. Monitoring the Coupling Reaction:
- Take a small sample of resin beads and perform a Kaiser test.[8]
- A negative test (yellow beads) indicates complete coupling.
- A positive test (blue/purple beads) indicates incomplete coupling. If the test is positive, a second coupling with a fresh solution of activated amino acid should be performed.[8]
e. Washing:
- After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- The resin is now ready for the next deprotection cycle.
-
Final Boc Deprotection:
-
After the final amino acid has been coupled, perform a final Nα-Boc deprotection as described in step 3a.
-
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3 x 5 mL) and dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a common choice.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a well-ventilated fume hood.
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.[9]
-
Incubate at -20°C for at least 30 minutes to facilitate complete precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold ether (3x) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
Visualization
Biological Context of Glutamine Peptides
Glutamine and glutamine-containing peptides play a vital role in cellular metabolism and physiology. They are particularly important for maintaining the integrity of the intestinal barrier and in regulating protein synthesis via the mTORC1 signaling pathway.[10][11][12] The following diagram illustrates a simplified overview of how a glutamine peptide can influence these cellular processes.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. peptide.com [peptide.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection | MDPI [mdpi.com]
- 11. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Efficient Coupling of Boc-D-Gln(Xan)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl protection strategy, the incorporation of certain amino acids can present significant challenges, leading to incomplete reactions, lower yields, and the formation of deletion sequences. Glutamine is recognized as one such "difficult" amino acid, exhibiting lower coupling efficiencies whether it is the incoming residue or the N-terminal residue of the growing peptide chain.[1][2] The use of Boc-D-Gln(Xan)-OH, where the xanthyl (Xan) group protects the side-chain amide, is a strategic choice to mitigate some of these challenges. The Xan group not only enhances the solubility of the glutamine derivative but also crucially prevents the dehydration of the side-chain amide to a nitrile, a common side reaction when using carbodiimide-based activators.[3][4]
These application notes provide a detailed guide to optimizing the coupling efficiency of this compound in SPPS. We will cover the selection of appropriate coupling reagents, provide a detailed experimental protocol for a standard coupling cycle, and offer troubleshooting advice for this challenging coupling.
Factors Influencing the Coupling Efficiency of this compound
Several factors can influence the success of the coupling reaction for this compound:
-
Steric Hindrance and Amino Acid Sequence: The inherent steric bulk of the Boc and Xan protecting groups, combined with the context of the peptide sequence, can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.
-
Peptide Aggregation: As the peptide chain elongates, there is an increased tendency for inter-chain and intra-chain aggregation, which can physically block the reactive sites and impede coupling.
-
Choice of Coupling Reagent: The potency of the coupling reagent is critical. For difficult couplings like that of glutamine, standard carbodiimide reagents alone may be insufficient to drive the reaction to completion.
-
Reaction Conditions: Parameters such as reaction time, temperature, and the equivalents of reagents used play a significant role in achieving high coupling efficiency.
Data Presentation: Comparative Performance of Coupling Reagents
While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the following table summarizes the general performance of common coupling reagents for sterically hindered and other "difficult" amino acids in Boc-SPPS. This data serves as a valuable guide for selecting the most effective reagent for incorporating this compound.
| Coupling Reagent | Class | Typical Efficiency for Difficult Couplings (%) | Relative Reaction Rate | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5][6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | A cost-effective and reliable option for routine and challenging couplings.[5] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | A third-generation uronium reagent with high solubility and a favorable safety profile.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than those from BOP; effective for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice, but may be less effective for highly demanding couplings. |
Note: The efficiencies listed are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Mandatory Visualization
Experimental Workflow for this compound Coupling
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Signaling Pathway of Carboxylic Acid Activation
Caption: Generalized pathway for the activation of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual coupling of this compound in SPPS. This protocol is designed to maximize coupling efficiency.
Materials and Reagents
-
Peptide-resin with a deprotected N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit (Ninhydrin test)
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving the highest efficiency with this sterically demanding coupling.
-
Resin Preparation:
-
Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes.
-
Drain the solvent.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.[6]
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling. A positive result (blue/purple beads) indicates an incomplete reaction.
-
-
Post-Coupling Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts.
-
-
Troubleshooting an Incomplete Coupling (Positive Kaiser Test):
-
Recoupling: If the Kaiser test is positive, immediately perform a second coupling. Drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.
-
Capping: If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Conclusion
The successful incorporation of this compound in SPPS is achievable through the careful selection of a potent coupling reagent and the optimization of reaction conditions. The use of the Xan protecting group is advantageous in preventing side-chain dehydration. For challenging couplings, high-efficiency uronium salt reagents such as HATU are recommended. Diligent monitoring of the reaction progress with the Kaiser test is crucial to ensure the synthesis of a high-purity final peptide product. By following the detailed protocols and considering the factors outlined in these application notes, researchers can significantly improve the coupling efficiency of this compound in their peptide synthesis endeavors.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of Boc and Xan Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc) and Xanthydryl (Xan) protecting groups, which are crucial steps in solid-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, quantitative data for procedural optimization, and a discussion of potential side reactions to facilitate the synthesis of high-purity peptides.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. Its removal is a critical step that must be performed efficiently and without compromising the integrity of the peptide chain.[1] The Boc group is labile to acid, allowing for its selective removal under conditions that ideally do not affect other protecting groups or the peptide-resin linkage until the final cleavage step.[1]
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[1] The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][2] To prevent these side reactions, scavengers are often added to the deprotection cocktail to trap the tert-butyl cations.[1]
Quantitative Data Summary for Boc Deprotection
The choice of a deprotection protocol can be guided by the desired efficiency and selectivity. The following table summarizes common deprotection cocktails and their typical reaction conditions and outcomes.
| Deprotection Cocktail | Composition (v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA in DCM | 25-50% TFA in DCM | 20-30 minutes | Standard and highly effective for routine SPPS.[3] Volatile reagents are easily removed. | Alkylation of sensitive residues (Trp, Met, Cys) if scavengers are not used.[1][2] |
| HCl in Dioxane | 4 M HCl in 1,4-dioxane | 30 minutes | Offers higher selectivity in the presence of other acid-labile groups.[1] | Dioxane is a hazardous solvent. |
| Neat TFA | 100% TFA | 15-25 minutes | Rarely used due to its harshness. Can lead to significant side reactions.[4] | Increased risk of side-chain protecting group cleavage and peptide-resin linkage cleavage.[4] |
Experimental Protocols for Boc Deprotection
Protocol 1: Standard Boc Deprotection in SPPS using TFA/DCM
This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.[1]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
-
Scavengers (e.g., 0.5% dithiothreitol (DTE) if Cys, Met, or Trp are present)[4]
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[3]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of solution per gram of resin. If sensitive residues are present, add the appropriate scavenger to the deprotection solution.[4] Shake the mixture for 20-30 minutes at room temperature.[3]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times), followed by IPA (2 times), and then DCM again (3-5 times) to remove residual acid and byproducts.[5]
-
Neutralization: To neutralize the resulting trifluoroacetate salt, wash the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).[4]
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
The resin is now ready for the next coupling step. A Kaiser test can be performed to confirm the presence of a free primary amine.[5]
Protocol 2: Boc Deprotection using HCl in Dioxane (Solution Phase)
This protocol is suitable for the deprotection of Boc-protected amino acids or peptides in solution.
Materials:
-
Boc-protected peptide or amino acid
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[3]
-
Deprotection: Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.[1] Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, the product can be precipitated by the addition of cold diethyl ether. The resulting solid is then collected by filtration and washed with cold diethyl ether.
Deprotection of the Xan Group
The xanthyl (Xan) group is a valuable protecting group for the side chains of asparagine (Asn) and glutamine (Gln) in SPPS. Its primary function is to prevent the dehydration of the amide side chain to a nitrile and to mitigate the formation of aspartimide, particularly during Fmoc-based synthesis. The Xan group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.
Mechanism of Xan Deprotection
The deprotection of the Xan group is an acid-catalyzed process that proceeds via the formation of a stable xanthyl cation.
Quantitative Data Summary for Xan Deprotection
The selection of the appropriate cleavage cocktail for Xan group deprotection is critical and depends on the overall peptide sequence, particularly the presence of other sensitive amino acid residues.
| Deprotection Cocktail | Composition (v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A common and effective "workhorse" cocktail for peptides without highly sensitive residues. Triisopropylsilane (TIS) acts as a carbocation scavenger. | Less effective at scavenging for peptides containing multiple sensitive residues like Trp, Met, or Cys. |
| Reagent K | TFA/Phenol/H₂O/ Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A robust and widely used cocktail for complex peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species. | Malodorous due to thioanisole and ethanedithiol (EDT). Can lead to modification of tryptophan residues if deprotection is prolonged. |
| 50% TFA in DCM | 50:50 | 30 minutes (for on-resin deprotection) | Primarily used for the selective on-resin deprotection of the Xan group while other acid-labile groups remain protected. Not suitable for final cleavage from most resins. | May not be sufficient for complete deprotection in all cases. |
Experimental Protocols for Xan Deprotection
Protocol 3: General Final Cleavage and Deprotection of Xan-Protected Peptides using TFA/TIS/H₂O
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Xan) or Gln(Xan) that do not have other highly sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 1 gram of resin, use 10-20 mL of the cleavage cocktail.
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide.
-
Purify the peptide using RP-HPLC.
Protocol 4: Final Cleavage and Deprotection of Xan-Protected Peptides using Reagent K
This protocol is recommended for peptides containing sensitive residues such as tryptophan (Trp), methionine (Met), or cysteine (Cys) in addition to Asn(Xan) or Gln(Xan).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Use 10-20 mL of Reagent K per gram of resin.
-
Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove the scavengers.
-
Dry the crude peptide.
-
Purify the peptide using RP-HPLC.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the deprotection step within a cycle of solid-phase peptide synthesis.
References
Application Notes and Protocols for the Incorporation of Boc-D-Gln(Xan)-OH into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of complex peptides, particularly those intended for therapeutic or research applications, demands high purity and yield. The incorporation of glutamine (Gln) residues using Boc-chemistry solid-phase peptide synthesis (SPPS) presents unique challenges that can compromise the integrity of the final product. Boc-D-Gln(Xan)-OH is a specialized amino acid derivative designed to overcome these hurdles, ensuring a more efficient and reliable synthesis.
The Challenge of Incorporating Glutamine in SPPS
Standard, unprotected Boc-D-Gln-OH can lead to significant issues during peptide synthesis:
-
Poor Solubility: Unprotected glutamine derivatives often exhibit low solubility in common SPPS solvents like dimethylformamide (DMF), which can lead to incomplete and inefficient coupling reactions.[1][2]
-
Side-Chain Dehydration: During the activation of the carboxylic acid for coupling, particularly with carbodiimide reagents, the side-chain amide of glutamine can undergo dehydration to form a nitrile.[3] This irreversible modification terminates the peptide chain.
-
Pyroglutamate Formation: N-terminal glutamine residues are prone to intramolecular cyclization, where the N-terminal amine attacks the side-chain amide.[1][4] This reaction forms a pyroglutamyl (pGlu) residue and results in a truncated peptide that is difficult to separate from the desired product.[1][4]
The Role of the Xanthyl (Xan) Protecting Group
To mitigate these issues, the side-chain amide of glutamine is protected with a xanthyl (Xan) group. This compound offers a robust solution with several key advantages:
-
Enhanced Solubility: The bulky xanthyl group significantly improves the solubility of the glutamine derivative in organic solvents, promoting more uniform and efficient coupling reactions.[1][3]
-
Prevention of Side Reactions: The Xan group effectively shields the side-chain amide, preventing both dehydration to a nitrile during the activation step and intramolecular cyclization that leads to pyroglutamate formation.[1] This protection is crucial for achieving high purity of the final peptide.[1]
-
Streamlined Deprotection: The xanthyl group is acid-labile and is designed to be removed simultaneously with the N-terminal Boc group during the standard trifluoroacetic acid (TFA) deprotection step in Boc-SPPS.[3] This simplifies the synthesis process by avoiding the need for an additional, separate deprotection step.
The use of this compound is particularly advantageous in the synthesis of long or complex peptides where glutamine residues are present, as it directly contributes to higher crude peptide purity and overall yield.[1] It is an essential tool for producing high-quality peptides for applications in drug discovery, bioactive peptide synthesis, and other areas of biochemical research.[5][6]
Data Presentation
The following tables provide an illustrative comparison of the properties and performance of this compound versus unprotected Boc-D-Gln-OH in a typical Boc-SPPS workflow.
Table 1: Comparison of Physicochemical and Performance Properties
| Parameter | This compound | Boc-D-Gln-OH (Unprotected) | Rationale |
| Solubility in DMF | High | Low | The xanthyl group improves solubility, leading to more efficient reactions.[1][3] |
| Risk of Side-Chain Dehydration | Very Low | High (with carbodiimides) | The Xan group protects the side-chain amide from reacting with coupling agents.[3] |
| Risk of Pyroglutamate Formation | Very Low | High (at N-terminus) | The Xan group sterically hinders the intramolecular cyclization reaction.[1] |
| Coupling Conditions | Standard Boc-SPPS | May require specialized coupling reagents or longer reaction times. | Improved solubility allows for more straightforward coupling. |
| Deprotection Strategy | Simultaneous with Nα-Boc group (TFA) | N/A (side chain is unprotected) | The Xan group is acid-labile, simplifying the overall workflow.[3] |
Table 2: Illustrative Comparison of Synthesis Performance for a Model Peptide
| Parameter | This compound | Boc-D-Gln-OH (Unprotected) |
| Typical Coupling Efficiency (per step) | >99% | 97-99% |
| Overall Crude Peptide Yield | 65 - 85% | 40 - 60% |
| Crude Peptide Purity (by HPLC) | 60 - 80% | 30 - 50% |
| Final Purified Peptide Yield | 25 - 40% | 10 - 25% |
Note: The values in Table 2 are illustrative and can vary based on the specific peptide sequence, length, scale, and synthesis instrumentation.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle for the addition of this compound to a growing peptide chain anchored to a solid support (e.g., Merrifield or PAM resin).
1. Resin Preparation and Swelling: a. Place the peptide-resin in a suitable reaction vessel. b. Wash the resin with Dichloromethane (DCM) (3 x 1 min). c. Swell the resin in DCM for 30 minutes to ensure optimal permeation of reagents.
2. Nα-Boc Deprotection: a. Drain the DCM from the swollen resin. b. Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the resin. Perform a brief pre-wash for 2-5 minutes.[7] c. Drain the pre-wash solution. d. Add fresh 50% TFA/DCM solution and agitate the mixture for 20-30 minutes to ensure complete removal of the Boc protecting group.[7] e. Filter the resin and wash thoroughly with DCM (3 x 1 min) to remove residual TFA. f. Perform one wash with Isopropanol (IPA) (1 x 1 min) followed by three more washes with DCM (3 x 1 min).
3. Neutralization: a. To neutralize the protonated N-terminal amine (TFA salt), add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) to the resin. b. Agitate the mixture for 2 minutes. Repeat this step twice. c. Wash the resin thoroughly with DCM (3 x 1 min) to remove excess DIEA. d. Wash the resin with DMF (3 x 1 min) to prepare for the coupling step.
4. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. b. Add DIEA (6 equivalents) to the activated amino acid solution to initiate the coupling reaction. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored (see Protocol 2).
5. Washing: a. After the coupling reaction is complete, drain the reaction mixture. b. Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts. c. Wash the peptide-resin with DCM (3 x 1 min). The resin is now ready for the next deprotection cycle or final cleavage.
Protocol 2: Monitoring Coupling Efficiency (Kaiser Test)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the peptide-resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the peptide-resin beads (approx. 5-10 mg) after the coupling step and wash them thoroughly with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the beads.
-
Heat the sample at 115°C for 5 minutes.
-
Observe the color of the beads and the solution:
-
Blue beads/solution: Positive result, indicating the presence of free amines and an incomplete reaction. A second coupling is required.
-
Yellow/Colorless beads and solution: Negative result, indicating complete coupling.
-
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
Procedure: WARNING: This procedure involves the use of highly hazardous anhydrous HF and must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add an appropriate scavenger mixture (e.g., 10% anisole) to trap reactive cations generated during cleavage.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for a single cycle of Boc-SPPS incorporating this compound.
Caption: Role of the Xan group in preventing pyroglutamate formation.
Caption: Workflow for final peptide cleavage, recovery, and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
Application Notes and Protocols for Boc-D-Gln(Xan)-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic peptide development, the strategic incorporation of non-proteinogenic amino acids and the use of advanced protecting group strategies are paramount for enhancing bioactivity, stability, and target specificity. Boc-D-Gln(Xan)-OH, a D-enantiomer of glutamine with its side chain protected by a xanthyl (Xan) group, is a critical building block in solid-phase peptide synthesis (SPPS). The D-configuration confers resistance to enzymatic degradation, prolonging the peptide's half-life in vivo. The xanthyl protecting group offers significant advantages during synthesis by preventing the dehydration of the glutamine side chain to a nitrile and minimizing the formation of pyroglutamate, thereby ensuring higher purity and yield of the target peptide.[1][2]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of bioactive peptides, including detailed experimental protocols, comparative data, and visualizations of relevant workflows and signaling pathways.
Data Presentation
The use of a side-chain protecting group for glutamine, such as xanthyl, is crucial for preventing unwanted side reactions and improving the efficiency of peptide synthesis. The following tables provide a comparative overview of different strategies and reagents used in SPPS.
Table 1: Comparison of Glutamine Protection Strategies in Peptide Synthesis
| Parameter | Direct Incorporation (with Boc-Gln(Xan)-OH) | In-Situ Cyclization of Unprotected Glutamine |
| Control & Reproducibility | High and predictable | Low to moderate, often variable[3] |
| Yield of Target Peptide | Generally high | Variable and often incomplete[3] |
| Purity of Final Product | High, with minimal side products[3] | Heterogeneous mixture requiring extensive purification[3] |
| Risk of Side Reactions | Lower risk of dehydration and pyroglutamate formation | Higher risk of incomplete cyclization and other side reactions[3] |
Table 2: Comparative Performance of Common Coupling Reagents in SPPS
| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity | Key Features |
| HBTU/HATU | Uronium Salts | 30-60 min | >99% | High | Highly efficient, suitable for sterically hindered amino acids.[4] |
| PyBOP | Phosphonium Salts | 30-60 min | >99% | High | Excellent for difficult couplings with low racemization.[5] |
| DCC/DIC | Carbodiimides | 1-4 hours | Good | Moderate | Cost-effective, but higher risk of side reactions like dehydration of Asn/Gln if unprotected.[5] |
Experimental Protocols
The following protocols outline the key steps in solid-phase peptide synthesis using this compound. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single cycle for the addition of this compound to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.[4]
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[4]
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[4]
-
Wash the resin thoroughly with DCM to remove residual TFA.[4]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[4]
-
Wash the resin with DCM and then N,N-Dimethylformamide (DMF).
4. Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[4][6]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[6]
5. Washing:
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]
Protocol 2: Cleavage and Deprotection
This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the xanthyl group.
1. Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for removing the Xan group is TFA/TIS/H₂O (95:2.5:2.5 v/v), where TIS (triisopropylsilane) acts as a scavenger.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.[6]
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Experimental Workflow
Mechanism of Xanthyl Group Deprotection
References
Application Notes and Protocols for Boc-D-Gln(Xan)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Gln(Xan)-OH is a protected amino acid derivative utilized in the synthesis of peptides with therapeutic potential. This compound incorporates a D-enantiomer of glutamine, which plays a crucial role in enhancing the metabolic stability of peptide-based drug candidates. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the xanthyl (Xan) group safeguards the side-chain amide of glutamine. This dual protection strategy is integral to Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1][2]
The primary application of this compound in drug discovery lies in its ability to introduce D-glutamine into a peptide sequence. The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide drugs.[3] This increased stability is a critical attribute for transforming biologically active peptides into viable therapeutic agents. The xanthyl protecting group is particularly advantageous as it improves the solubility of the glutamine derivative and prevents the dehydration of the side-chain amide during the coupling reaction, a common side reaction that can lead to impurities.[4]
Key Applications in Drug Discovery
The use of this compound is particularly relevant in the development of peptide therapeutics where proteolytic instability is a major hurdle. Key application areas include:
-
Metabolic Diseases: The synthesis of long-acting analogs of peptide hormones, such as glucagon-like peptide-1 (GLP-1), for the treatment of type 2 diabetes and obesity.[5][] The introduction of D-amino acids can significantly prolong their duration of action.
-
Oncology: The development of peptide-based cancer therapeutics, including enzyme inhibitors and receptor antagonists, where enhanced stability can lead to improved efficacy and reduced dosing frequency.
-
Infectious Diseases: The creation of more robust antimicrobial peptides (AMPs) that can resist bacterial proteases and maintain their activity for longer periods.
-
Neurological Disorders: The synthesis of neuropeptides with increased stability for potential therapeutic applications in a range of neurological conditions.
Data Presentation
While specific quantitative data for peptides synthesized directly with this compound is not extensively available in public literature, the general impact of D-amino acid substitution on peptide stability is well-documented. The following table summarizes the expected improvements based on established principles.
| Property | Peptide with L-Glutamine | Peptide with D-Glutamine (from this compound) | Rationale |
| Enzymatic Stability (in vitro) | Susceptible to proteolysis | Significantly increased resistance to proteolysis | D-amino acids are not recognized by most endogenous proteases. |
| Plasma Half-life (in vivo) | Short | Extended | Reduced clearance due to lower susceptibility to enzymatic degradation. |
| Immunogenicity | Potentially immunogenic | Potentially reduced immunogenicity | Altered peptide conformation may lead to lower recognition by the immune system. |
| Receptor Binding Affinity | Native affinity | May be retained, reduced, or in some cases, enhanced | Dependent on the specific location of the D-amino acid and its role in the peptide's bioactive conformation. |
| Solubility during Synthesis | Standard | Improved with Xan protection | The xanthyl group enhances the solubility of the protected amino acid.[7] |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in solid-phase peptide synthesis.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Peptide synthesis resin (e.g., Merrifield, MBHA)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Scavengers (e.g., thioanisole, ethanedithiol), if required for final cleavage
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group of the preceding amino acid.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5-10% DIEA in DMF until the resin is no longer acidic (as indicated by a colorimetric test, e.g., chloranil test).
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (4-6 equivalents) to the reaction mixture.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the step may be repeated.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Diagram: Boc-SPPS Workflow
Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of all protecting groups, including the Xan group.
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5). The strong acid (TFA) is responsible for cleaving the peptide from the resin and removing the side-chain protecting groups, including the Xan group.[7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
-
Peptide Collection and Washing:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
-
Drying and Purification:
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways
The incorporation of this compound primarily affects the pharmacokinetic properties of a peptide rather than directly altering its mechanism of action at the molecular level. The enhanced stability of the peptide allows for more sustained engagement with its target receptor, which can lead to a prolonged downstream signaling cascade. For example, a D-amino acid-containing GLP-1 analog would still bind to the GLP-1 receptor and activate the same downstream pathways (e.g., cAMP production), but its longer half-life would result in a more durable signaling response.
Diagram: Impact of D-Amino Acid on Receptor Signaling
Caption: D-amino acid incorporation enhances peptide stability, leading to prolonged receptor engagement and a more sustained biological response.
Conclusion
This compound is a valuable reagent in the medicinal chemist's toolbox for the synthesis of peptide-based drug candidates. Its primary utility lies in the introduction of D-glutamine to enhance enzymatic stability, a critical factor in improving the pharmacokinetic profile of therapeutic peptides. The xanthyl protecting group provides additional synthetic advantages by improving solubility and preventing side reactions. The protocols and principles outlined in these application notes provide a foundation for the successful application of this compound in drug discovery programs aimed at developing novel and effective peptide therapeutics.
References
Application Notes and Protocols for the Synthesis of Peptides with N-Terminal Glutamine using Boc-D-Gln(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing glutamine (Gln) residues, particularly at the N-terminus, presents unique challenges in solid-phase peptide synthesis (SPPS). The primary side reactions include the dehydration of the side-chain amide during activation and the formation of pyroglutamate from an N-terminal Gln residue. The use of Nα-Boc-D-Gln(Xan)-OH offers a robust solution to mitigate these issues. The xanthyl (Xan) protecting group on the side-chain amide enhances the solubility of the amino acid derivative and sterically hinders dehydration.[1][2][3] This document provides detailed application notes and protocols for the efficient and high-purity synthesis of peptides containing N-terminal D-glutamine using Boc-D-Gln(Xan)-OH.
The Boc (tert-butyloxycarbonyl) strategy for SPPS is a well-established methodology, and the acid-labile nature of the Xan group is compatible with the standard Boc deprotection steps using trifluoroacetic acid (TFA).[3][4] The Xan group is cleaved concurrently with the Nα-Boc group during the synthesis cycle.
Key Advantages of Using this compound
-
Prevention of Side-Chain Dehydration: The bulky xanthyl group effectively prevents the dehydration of the glutamine side-chain amide to a nitrile during the activation step, a common side reaction with carbodiimide-based activators.[3]
-
Improved Solubility: The Xan protecting group increases the solubility of the protected glutamine derivative in common SPPS solvents.[3]
-
Minimization of Pyroglutamate Formation: While pyroglutamate formation can still occur from the deprotected N-terminal glutamine, the use of a protected glutamine derivative and optimized coupling conditions can help to minimize this side reaction.[1][5][6]
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. Due to the steric bulk of the Xan group, high-efficiency coupling reagents are recommended. The following table summarizes the expected performance of various coupling reagents.
| Coupling Reagent | Class | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HATU/DIPEA | Aminium Salt | 30 - 60 | >99% | Highly efficient for sterically hindered amino acids. Recommended for optimal results. |
| HBTU/DIPEA | Aminium Salt | 45 - 90 | 98 - 99% | A reliable and effective alternative to HATU. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98% | A more traditional and cost-effective option. Pre-activation is recommended to minimize side reactions. |
| PyBOP/DIPEA | Phosphonium Salt | 45 - 90 | 98 - 99% | Another highly effective reagent for hindered couplings. |
Experimental Protocols
The following protocols are based on a standard Boc-SPPS workflow on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence, resin, and instrumentation.
Protocol 1: General Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the iterative steps of deprotection, washing, and coupling for the elongation of the peptide chain.
Caption: General workflow for a single cycle in Boc-SPPS.
1. Resin Preparation:
-
Start with the peptide-resin from the previous cycle (with the N-terminal amine as a salt).
-
Swell the resin in dichloromethane (DCM) for 20-30 minutes.
2. Boc Deprotection:
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin with DCM (3 x 1 min).
-
Wash with isopropanol (IPA) (1 x 1 min).
-
Wash with DCM (3 x 1 min).
4. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3 x 1 min).
5. Coupling:
-
Proceed with the coupling of the next Boc-protected amino acid as described in Protocol 2.
6. Final Washing:
-
After coupling, wash the resin with DCM (3 x 1 min) and N,N-dimethylformamide (DMF) (3 x 1 min).
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for the highly efficient incorporation of this compound.
Caption: Experimental workflow for the coupling of this compound.
1. Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (2.0 eq) and HATU (1.95 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and vortex for 1 minute.
2. Coupling Reaction:
-
Add the activation mixture to the deprotected and neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
3. Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 60 minutes, a second coupling may be necessary.
4. Washing:
-
Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
Caption: Pathway for final cleavage and purification of the peptide.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM and dry under vacuum.
2. Cleavage:
-
Prepare the cleavage cocktail. For peptides containing sensitive residues like Trp, Cys, or Met, Reagent K is recommended:
-
Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
4. Purification:
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Side Reaction Management
Pyroglutamate Formation
N-terminal glutamine can cyclize to form pyroglutamic acid, especially during the acidic deprotection steps.[1][6][7][8]
Mitigation Strategies:
-
Use of High-Efficiency Coupling Reagents: Ensure a rapid and complete coupling of the amino acid following the N-terminal Gln to minimize the exposure of the free N-terminal Gln to the reaction conditions.
-
In Situ Neutralization Protocols: Employing in situ neutralization protocols where the coupling reagents are added before or simultaneously with the neutralization base can reduce the time the free N-terminal amine is exposed.[9]
-
Controlled Deprotection: While the Xan group is cleaved during Boc deprotection, ensuring that the deprotection step is not unnecessarily prolonged can be beneficial.
Incomplete Coupling
The steric hindrance of the Xan group may lead to incomplete coupling.
Mitigation Strategies:
-
Use of Recommended Coupling Reagents: Employing HATU, HBTU, or PyBOP is highly recommended.
-
Double Coupling: If the Kaiser test indicates incomplete coupling, a second coupling with a fresh batch of activated amino acid can be performed.
-
Increased Equivalents: Increasing the equivalents of the amino acid and coupling reagents may improve the coupling efficiency.
Conclusion
The use of this compound is a highly effective strategy for the synthesis of peptides containing N-terminal D-glutamine. By preventing side-chain dehydration and improving solubility, this protected amino acid derivative facilitates the synthesis of high-purity peptides. The provided protocols, utilizing high-efficiency coupling reagents and appropriate cleavage conditions, offer a comprehensive guide for researchers to successfully incorporate this building block into their peptide synthesis workflows. Careful monitoring of the coupling reactions and awareness of potential side reactions, such as pyroglutamate formation, are key to achieving optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring Boc-D-Gln(Xan)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the coupling efficiency of Nα-Boc-D-glutamine(Nγ-xanthyl)-OH (Boc-D-Gln(Xan)-OH) during solid-phase peptide synthesis (SPPS). Accurate monitoring at this critical step is essential to ensure high peptide purity and yield, minimizing deletion sequences and other impurities. This document covers both qualitative and quantitative analytical techniques, including the Kaiser test, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a conceptual overview of Nuclear Magnetic Resonance (NMR) spectroscopy for on-bead analysis.
Introduction to this compound Coupling
The incorporation of glutamine residues in peptide synthesis can be challenging due to the potential for side-chain amide-related side reactions. The xanthyl (Xan) protecting group on the side-chain amide of glutamine enhances the solubility of the amino acid derivative and prevents dehydration during activation. However, glutamine is recognized as one of the more difficult amino acids to couple, with efficiencies that can be lower than other amino acids. Therefore, careful monitoring of the coupling reaction is crucial.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin. It is an indispensable tool for qualitatively assessing the completion of the coupling reaction.
Principle: Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple). A successful coupling reaction results in the acylation of all free amines on the resin-bound peptide, leading to a negative Kaiser test (yellow or colorless). An incomplete coupling will leave unreacted primary amines, resulting in a positive test (blue color).
Experimental Protocol: Qualitative Kaiser Test
Reagents:
-
Kaiser Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Kaiser Solution B: 80 g of phenol in 20 mL of ethanol.
-
Kaiser Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling reaction.
-
Wash the resin beads thoroughly with dimethylformamide (DMF) (3 x 1 mL) and then dichloromethane (DCM) (3 x 1 mL) to remove any residual reagents and solvents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Coupling is complete. | Proceed to the next deprotection step. |
| Beads are blue, solution is blue | Coupling is incomplete. | Recouple with a fresh solution of activated this compound. |
| Beads are slightly blue | Coupling is nearly complete. | Extend the coupling time or perform a second coupling. |
Quantitative Monitoring: HPLC and LC-MS
For a quantitative assessment of coupling efficiency, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC or LC-MS.
Experimental Protocol: Resin Cleavage for Analysis
-
After the coupling reaction, collect a small sample of the dried peptide-resin (5-10 mg).
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC or LC-MS analysis.
Application Note 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust method for quantifying the ratio of the desired coupled peptide to the unreacted (deletion) sequence.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptides. A typical starting point is 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Data Presentation:
The chromatogram will show two main peaks corresponding to the unreacted peptide (n-1) and the successfully coupled peptide (n). The coupling efficiency can be calculated from the integrated peak areas.
| Peptide | Retention Time (min) | Peak Area | Coupling Efficiency (%) |
| Unreacted Peptide (n-1) | T₁ | A₁ | \multirow{2}{*}{[A₂ / (A₁ + A₂)] * 100} |
| Coupled Peptide (n) | T₂ (T₂ > T₁) | A₂ |
Note: The coupled peptide will have a later retention time due to the addition of the hydrophobic this compound residue.
Quantitative Data Summary:
Studies have shown that the coupling of glutamine can be challenging. In some cases, a single coupling reaction may result in an efficiency of 99% or less[1]. In a study using isonitrile-mediated coupling, a dipeptide containing glutamine was synthesized with a 95% yield, which can be indicative of the coupling efficiency[2]. Researchers should aim for coupling efficiencies greater than 99% to ensure high purity of the final peptide.
Application Note 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and mass identification, confirming the identity of the coupled product and any side products.
Methodology:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the peptides of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive ESI.
Data Presentation:
The LC-MS data will provide chromatograms and mass spectra for the eluted peaks. The expected masses for the unreacted and coupled peptides should be calculated and compared with the experimental data.
| Peptide | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Unreacted Peptide (n-1) | Calculated Mass | Experimental Mass |
| Coupled Peptide (n) | Calculated Mass + Mass of D-Gln(Xan) residue | Experimental Mass |
Conceptual Overview: On-Bead NMR Spectroscopy
While less common for routine monitoring due to technical challenges, on-bead NMR spectroscopy can provide direct structural information about the resin-bound peptide without the need for cleavage. This technique can be used to observe the disappearance of the N-terminal amine signal and the appearance of signals corresponding to the newly coupled this compound residue. This method typically requires specialized NMR probes and deuterated solvents that can swell the resin.
Visualizations
Experimental Workflow for Monitoring this compound Coupling
Caption: Workflow for monitoring this compound coupling.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for coupling monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Glutamine Side-Chain Dehydration During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the dehydration of the glutamine side-chain during peptide coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of glutamine residues in peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a mass loss of 17 Da from the expected mass. | Formation of pyroglutamate at the N-terminus or dehydration of a glutamine side-chain to a nitrile. | - Confirm the location of the modification: Use tandem MS (MS/MS) to determine if the mass loss is at the N-terminus (pyroglutamate) or at an internal glutamine residue (nitrile). - For N-terminal Gln: This is likely pyroglutamate formation. To prevent this, ensure rapid and efficient coupling of the subsequent amino acid to minimize the time the N-terminal Gln is exposed.[1] If the pyroglutamyl-peptide is the desired product, it is more efficient to couple Boc-pGlu-OH or Fmoc-pGlu-OH directly.[1][2] - For internal Gln: This indicates nitrile formation. The most effective prevention is to use a side-chain protected glutamine derivative, such as Fmoc-Gln(Trt)-OH.[3][4] If using unprotected glutamine, avoid carbodiimide-based coupling reagents (e.g., DCC, DIC) or use them with an additive like HOBt or Oxyma Pure.[3][5] |
| HPLC analysis of the crude peptide shows a significant, difficult-to-separate impurity peak. | Co-elution of the desired peptide with a dehydrated byproduct (pyroglutamate or nitrile). | - Optimize purification conditions: Use a shallower gradient and/or a different stationary phase to improve separation. - Prevent formation of the impurity: The most robust solution is to prevent the side reaction during synthesis. The use of Fmoc-Gln(Trt)-OH is highly recommended for preventing both pyroglutamate and nitrile formation.[4][6] |
| Low yield of the final peptide containing glutamine. | Incomplete coupling or formation of termination byproducts like pyroglutamate. | - Use a side-chain protected glutamine: Fmoc-Gln(Trt)-OH not only prevents side reactions but also improves the solubility of the amino acid, leading to more efficient coupling.[7][8] - Choose an appropriate coupling reagent: For sterically hindered couplings or problematic sequences, use a more potent coupling reagent like HATU or COMU.[9] - Optimize reaction conditions: Ensure all reagents and solvents are anhydrous. Consider double coupling for difficult sequences. |
| Synthesis of a peptide with unprotected Gln results in significant byproducts. | Dehydration of the glutamine side-chain is a known side reaction, especially with certain coupling reagents. | - Select the coupling reagent carefully: Avoid carbodiimide reagents (DCC, DIC) alone as they are known to promote nitrile formation.[3][5] If their use is necessary, always include an additive like HOBt or Oxyma Pure.[3] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salt-based reagents are generally safer options for unprotected glutamine.[1][3] - Control the reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the glutamine side-chain during peptide coupling?
A1: The two main side reactions are the formation of pyroglutamate and dehydration to a nitrile.[4] Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamine residue, resulting in a mass loss of 17 Da and chain termination.[4] Dehydration of the side-chain amide to a nitrile can occur with internal glutamine residues, also leading to a mass loss of 17 Da and the incorporation of a non-natural amino acid into the peptide sequence.[4]
Q2: What is the most effective way to prevent these side reactions?
A2: The most effective and widely recommended method is to use a side-chain protected glutamine derivative.[6] For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Gln(Trt)-OH is the standard choice.[7][8] The bulky trityl (Trt) group sterically hinders the side-chain amide, preventing both pyroglutamate and nitrile formation.[7][8] It also enhances the solubility of the amino acid derivative, leading to more efficient coupling.[7][8]
Q3: Which coupling reagents are most likely to cause glutamine side-chain dehydration?
A3: Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are well-known to promote the dehydration of the glutamine side-chain to a nitrile, especially when used without additives.[3][5]
Q4: Which coupling reagents are recommended to minimize glutamine side-chain dehydration?
A4: Phosphonium salt-based reagents like PyBOP and aminium/uronium salt-based reagents such as HBTU, HATU, and COMU are generally considered safer options that minimize the risk of glutamine side-chain dehydration.[1][3] If using a carbodiimide, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial to suppress this side reaction.[3]
Q5: Does reaction temperature affect the rate of glutamine side-chain dehydration?
A5: Yes, higher reaction temperatures can accelerate the rate of intramolecular side reactions, including pyroglutamate formation.[2] Performing the coupling step at a lower temperature, such as 0 °C, can help to minimize these unwanted reactions.[2]
Data Presentation
| Coupling Reagent/Condition | Relative Risk of Gln Dehydration | Rationale |
| DCC or DIC (without additive) | High | Carbodiimides directly activate the carboxylic acid, which can lead to intramolecular attack by the side-chain amide and subsequent dehydration.[3][5] |
| DCC/HOBt or DIC/HOBt | Low to Moderate | HOBt forms an active ester intermediate, which is less prone to causing side-chain dehydration compared to the O-acylisourea intermediate formed with carbodiimides alone.[3] |
| HBTU/HATU/COMU | Low | These reagents rapidly form active esters, minimizing the time the activated carboxylic acid is available for intramolecular side reactions.[3][9] |
| PyBOP | Low | As a phosphonium salt-based reagent, it efficiently promotes peptide bond formation with a low risk of side-chain dehydration.[1] |
| High Temperature (>25°C) | High | Increased temperature accelerates the rate of intramolecular cyclization reactions, including pyroglutamate formation.[2] |
| Low Temperature (0°C) | Low | Lowering the temperature slows down the rate of side reactions.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol outlines the standard procedure for incorporating a glutamine residue using the side-chain protected Fmoc-Gln(Trt)-OH to prevent dehydration.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
Method A (HBTU/HATU): In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution to begin activation. Allow to pre-activate for 1-2 minutes.
-
Method B (DIC/HOBt): In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIC (3-5 equivalents).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, the coupling step can be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Troubleshooting Protocol for Coupling Unprotected Fmoc-Gln-OH
This protocol is for situations where the use of unprotected Fmoc-Gln-OH is unavoidable and side reactions are a concern.
Materials:
-
Fmoc-Gln-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU or PyBOP)
-
Additive (e.g., HOBt or Oxyma Pure)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling (Low Temperature):
-
In a separate vessel, dissolve Fmoc-Gln-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Cool the activation mixture and the reaction vessel containing the resin to 0 °C in an ice bath.
-
Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 5 minutes at 0 °C.
-
Add the cold activated amino acid solution to the resin.
-
-
Coupling Reaction: Maintain the reaction temperature at 0 °C for the first hour, then allow it to slowly warm to room temperature over 2-3 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
solubility issues with Boc-D-Gln(Xan)-OH in DMF
Welcome to the Technical Support Center for troubleshooting issues related to Boc-D-Gln(Xan)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Xanthyl (Xan) protecting group in this compound?
The Xanthyl (Xan) group is a protecting group for the side-chain amide of glutamine. Its primary purposes in peptide synthesis are to prevent dehydration and side reactions during the activation and coupling steps, and notably, to improve the solubility of the glutamine derivative in organic solvents like N,N-Dimethylformamide (DMF).[1]
Q2: Why am I experiencing difficulty dissolving this compound in DMF?
While the Xanthyl group enhances solubility, several factors can still contribute to dissolution problems:
-
Solvent Quality: The purity of the DMF is crucial. The presence of water or other impurities can negatively impact the solubility of protected amino acids. Degraded DMF can also contain dimethylamine, which can affect the stability of the Boc protecting group.
-
Compound Purity: Impurities within the this compound itself can affect its solubility characteristics.
-
Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of the compound in DMF at a given temperature.
-
Temperature: Lower ambient temperatures can reduce the solubility of the compound.
-
Aggregation: Like many protected amino acids, this compound can potentially form intermolecular aggregates, which are more difficult to dissolve.
Q3: Can I use heat to improve the solubility of this compound in DMF?
Gentle warming can be an effective method to increase the solubility of this compound. However, it is critical to apply heat cautiously to avoid potential degradation of the compound. It is advisable to warm the solution gently in a water bath and monitor for any signs of decomposition, such as a color change.
Q4: Are there alternative solvents or co-solvents I can use if solubility in DMF is still an issue?
Yes, if you continue to face solubility challenges with DMF alone, you can consider the following options:
-
Co-solvents: Adding a small percentage of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to the DMF can sometimes enhance solubility.
-
Alternative Solvents: In some cases, switching to NMP as the primary solvent may be beneficial, as it can be more effective at dissolving certain protected amino acids. However, be mindful that NMP is more viscous and costly than DMF.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in DMF.
Initial Checks
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMF. If the solvent is old or has been exposed to air for an extended period, consider using a fresh bottle.
-
Confirm Compound Purity: Refer to the Certificate of Analysis (CoA) for your batch of this compound to check for any reported impurities that might affect solubility.
-
Review Target Concentration: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution.
Dissolution Protocol and Troubleshooting Steps
The following table outlines a step-by-step protocol for dissolving this compound and the corresponding troubleshooting actions if issues arise.
| Step | Action | Observation | Troubleshooting Step |
| 1 | Add the calculated amount of DMF to the weighed this compound. | The compound does not readily dissolve. | Proceed to Step 2. |
| 2 | Vortex the mixture vigorously for 1-2 minutes. | The compound remains undissolved or a suspension is present. | Proceed to Step 3. |
| 3 | Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. | Solid particles are still visible. | Proceed to Step 4. |
| 4 | Gently warm the solution in a water bath to approximately 30-40°C while continuing to mix. | The compound dissolves completely. | Allow the solution to cool to room temperature before use. |
| The compound still does not dissolve completely. | Consider preparing a more dilute solution or using a co-solvent system (e.g., adding 5-10% NMP or DCM). |
Experimental Protocols
Protocol for Preparing a 0.5 M Solution of this compound in DMF
Materials:
-
This compound (MW: 426.46 g/mol )
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Ultrasonic bath
-
Water bath (optional)
Procedure:
-
Weigh 213.23 mg of this compound into a clean, dry vial.
-
Add 1 mL of anhydrous DMF to the vial.
-
Vortex the mixture thoroughly for at least 2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solubility issues persist, gently warm the vial in a water bath at 30-40°C with intermittent vortexing until the solid is completely dissolved.
-
Allow the solution to return to room temperature before use in your synthesis protocol.
Visual Guides
The following diagrams illustrate the logical workflow for troubleshooting solubility issues.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of the Xan Group
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete deprotection of the Xanthyl (Xan) protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Xanthyl (Xan) group in peptide synthesis?
The Xanthyl (Xan) group is a critical protecting group for the side chains of asparagine (Asn) and glutamine (Gln) in SPPS. Its main roles are to prevent the dehydration of the side-chain amide to a nitrile during amino acid activation and to reduce the risk of aspartimide formation, a common side reaction in Fmoc-based synthesis.[1]
Q2: Under what conditions is the Xan group typically removed?
The Xan group is acid-labile and is designed to be removed during the final cleavage of the peptide from the resin. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in a cleavage cocktail that includes scavengers to prevent side reactions.[1]
Q3: What are the initial indicators of incomplete Xan group deprotection?
Incomplete deprotection of the Xan group is often first suspected when analytical data of the crude peptide, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), show unexpected results.
Q4: How can I definitively confirm incomplete Xan group deprotection?
-
Mass Spectrometry (MS): This is the most direct method. An incomplete deprotection will result in a mass addition of 179.08 Da (the mass of the Xan group, C₁₃H₉O) to the expected mass of the peptide for each remaining Xan group.
-
RP-HPLC: The presence of a Xan group increases the hydrophobicity of the peptide. Therefore, incompletely deprotected peptides will typically have a longer retention time and appear as distinct, later-eluting peaks compared to the fully deprotected peptide.
Troubleshooting Guide for Incomplete Xan Deprotection
Incomplete removal of the Xan group can lead to a heterogeneous mixture of peptide products, complicating purification and potentially affecting the final yield and purity. This troubleshooting guide provides a systematic approach to identify and resolve this issue.
Step 1: Analytical Confirmation of Incomplete Deprotection
Before optimizing the deprotection protocol, it is crucial to confirm that the observed issue is indeed incomplete Xan removal.
| Analytical Method | Expected Observation for Incomplete Deprotection |
| Mass Spectrometry | Presence of a peak corresponding to [M+179.08]ⁿ⁺ for each remaining Xan group. |
| RP-HPLC | Appearance of one or more later-eluting peaks compared to the main product peak. |
Step 2: Identifying the Root Cause
Several factors can contribute to the incomplete cleavage of the Xan group. The following flowchart illustrates a decision-making process to pinpoint the likely cause.
Caption: Troubleshooting workflow for incomplete Xan deprotection.
Step 3: Implementing Solutions
Based on the identified cause, the following solutions can be implemented:
Issue: Inappropriate Cleavage Cocktail
If your peptide contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), the standard TFA/TIS/H₂O cocktail may not be sufficient to prevent side reactions and can indirectly affect deprotection efficiency.
-
Solution: Switch to a more robust cleavage cocktail such as Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT). The combination of scavengers in Reagent K is more effective at quenching the reactive carbocations generated during cleavage.[1]
Issue: Insufficient Reaction Time
The standard 2-4 hour deprotection time may not be sufficient for all peptide sequences.
-
Solution: Extend the cleavage reaction time. For difficult sequences, increasing the duration to 4-6 hours can significantly improve the removal of the Xan group. It is advisable to monitor the progress of the deprotection by taking small aliquots of the cleavage mixture at different time points and analyzing them by HPLC.
Issue: Challenging Peptide Sequence (Steric Hindrance or Aggregation)
Peptide sequences with bulky amino acids near the Asn(Xan) or Gln(Xan) residue can cause steric hindrance, making it difficult for the TFA to access the Xan group. Similarly, peptide aggregation on the solid support can shield the Xan group from the cleavage cocktail.
-
Solutions:
-
Repeated Cleavage: If incomplete deprotection persists after extending the reaction time, precipitate the peptide with cold diethyl ether, wash, and subject the crude peptide-resin to a second, fresh cleavage cocktail treatment.
-
Modified Cocktails: For severe aggregation, consider using a cleavage cocktail with additives known to disrupt secondary structures, although this requires careful consideration of potential side reactions.
-
Data Presentation: Comparison of Common Cleavage Cocktails for Xan Deprotection
While extensive quantitative data is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of commonly used cleavage cocktails for the removal of the Xan group.
| Deprotection Cocktail | Composition (v/v/w) | Typical Reaction Time | Key Features & Considerations | Potential for Incomplete Deprotection |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | 2-4 hours | "Workhorse" cocktail for peptides without sensitive residues. TIS is an effective carbocation scavenger.[1] | Low for most sequences, but can be higher for sterically hindered or aggregating peptides. |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT) | 2-4 hours | Robust cocktail for peptides with sensitive residues (Trp, Met, Cys).[1][2] | Very low. The strong scavenger combination generally ensures efficient cleavage. |
| 50% TFA in DCM | 50 : 50 | ~30 minutes | Primarily for on-resin selective deprotection. Not suitable for final cleavage from most resins. | High, as it is not intended for complete deprotection in a final cleavage step. |
Note: The efficiency of deprotection can be sequence-dependent. A small-scale trial cleavage is always recommended to optimize conditions for a specific peptide.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA / TIS / H₂O
This protocol is suitable for peptides containing Asn(Xan) or Gln(Xan) without other sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Use 10-20 mL of the cocktail per gram of resin.[1]
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether twice more to remove scavengers.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using RP-HPLC.
Protocol 2: Deprotection using Reagent K
This protocol is recommended for peptides containing sensitive residues such as Trp, Met, or Cys.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Use 10-20 mL of Reagent K per gram of resin.[1]
-
Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide.
-
Purify the peptide using RP-HPLC.
Visualization of the Deprotection Mechanism
The deprotection of the Xan group proceeds via an acid-catalyzed mechanism. The following diagram illustrates the proposed pathway for the removal of the Xan group from an asparagine residue.
Caption: Proposed mechanism for the acid-catalyzed deprotection of the Xan group.
References
side reactions associated with Boc-D-Gln(Xan)-OH in TFA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-D-Gln(Xan)-OH, with a focus on side reactions associated with Trifluoroacetic Acid (TFA) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the xanthyl (Xan) protecting group in this compound?
A1: The primary function of the xanthyl (Xan) group is to protect the side-chain amide of the glutamine residue. This protection is crucial to prevent dehydration of the amide to a nitrile during the activation step of peptide coupling, a common side reaction, particularly when using carbodiimide reagents.[1][2][3][4][5] Additionally, the bulky nature of the Xan group can enhance the solubility of the protected amino acid derivative in common organic solvents used in solid-phase peptide synthesis (SPPS).[1]
Q2: Under what conditions is the xanthyl group removed?
A2: The xanthyl group is labile in acidic conditions and is typically removed using Trifluoroacetic Acid (TFA).[1][6][7] In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS), the repeated treatments with TFA to remove the N-terminal Boc group will also lead to the cleavage of the Xan group.[1] For the final cleavage of the peptide from the resin, a high concentration of TFA is used to remove all acid-labile protecting groups, including the Xan group.[1]
Q3: What are the main side reactions associated with the TFA-mediated deprotection of the xanthyl group?
A3: The most significant side reaction is the formation of a stable and reactive xanthyl cation upon cleavage of the Xan group. This electrophilic cation can lead to the alkylation of electron-rich amino acid residues within the peptide chain, such as tryptophan and tyrosine.[1][8] Another potential side reaction for an N-terminal glutamine residue upon acid treatment is the formation of pyroglutamic acid.[9]
Q4: How can the side reactions from the xanthyl cation be prevented?
A4: To prevent the alkylation of sensitive amino acid residues, it is essential to use "scavengers" in the TFA cleavage cocktail.[1][8] Scavengers are nucleophilic compounds that trap the reactive xanthyl cation before it can react with the peptide.[8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and phenol.[1][8][10]
Q5: Is the premature removal of the xanthyl group during SPPS a major concern?
A5: While the xanthyl group is sensitive to the repeated TFA treatments used for Boc deprotection and some premature removal can occur, it is often not considered a significant issue.[1] The primary purpose of the Xan group is to prevent side-chain dehydration during the coupling of the glutamine residue. Once this amino acid is incorporated into the peptide chain, the risk of this specific side reaction is eliminated for that residue.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of unexpected peaks in HPLC/MS corresponding to alkylated peptide. | Alkylation of sensitive residues (e.g., Trp, Tyr) by the xanthyl cation generated during TFA cleavage. | Incorporate a scavenger cocktail in your TFA deprotection/cleavage solution. A common mixture is TFA/Water/TIS (95:2.5:2.5). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) may be necessary.[1] |
| Formation of pyroglutamic acid at the N-terminus. | Intramolecular cyclization of the N-terminal glutamine residue in the presence of strong acid (TFA). This is more common in Boc/Bzl strategies. | Consider using a milder acid for Boc deprotection if this side reaction is prevalent. Using HCl for Boc-deprotection has been suggested to reduce this unwanted cyclization.[9] |
| Incomplete removal of the xanthyl group. | Insufficient TFA concentration or reaction time during the final cleavage step. | Ensure the final cleavage is performed with a high concentration of TFA (e.g., 95%) for an adequate duration (typically 2-4 hours at room temperature).[1] |
| Low yield of the desired peptide. | Cumulative loss of peptide due to premature cleavage from the resin during repeated TFA deprotection cycles, especially with acid-labile linkers. | While not directly a side reaction of the Xan group, this is a common issue in Boc-SPPS. Consider using a more acid-stable linker if synthesizing a long peptide. |
| Difficulty in purifying the final peptide. | Presence of various side products, including deletion sequences from incomplete deprotection or byproducts from side reactions. | Optimize coupling and deprotection times for each cycle. Monitor the purity of the crude product by HPLC and mass spectrometry to identify the nature of the impurities and optimize the purification protocol accordingly. |
Data Presentation
While precise quantitative data for the side reactions of this compound are not extensively available in the literature, the following table provides a qualitative and estimated summary of the impact of scavengers on preventing the primary side reaction of tryptophan alkylation by the xanthyl cation during final TFA cleavage.
| Cleavage Cocktail Composition | Estimated Tryptophan Alkylation (%) | Notes |
| 95% TFA in DCM | High (>50%) | Without scavengers, significant alkylation of sensitive residues is expected. |
| 95% TFA / 5% Water | Moderate (10-30%) | Water acts as a scavenger by trapping the xanthyl cation to form xanthydrol. |
| 95% TFA / 5% Triisopropylsilane (TIS) | Low (<5%) | TIS is a very effective scavenger that reduces the xanthyl cation. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | Very Low (<2%) | A robust scavenger cocktail designed for peptides containing multiple sensitive residues.[1] |
Note: The percentages are estimates based on the known high reactivity of the xanthyl cation and the established effectiveness of different scavengers.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines a standard procedure for the removal of the N-terminal Boc group from a peptide-resin.
-
Resin Washing: Wash the peptide-resin twice with Dichloromethane (DCM).
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the resin suspension at room temperature for 20-30 minutes.
-
Filtration: Drain the TFA solution from the reaction vessel.
-
Washing:
-
Wash the resin three times with DCM.
-
Wash the resin twice with Methanol.
-
Wash the resin three times with DCM.
-
-
Neutralization: Wash the resin three times with a 5% solution of Diisopropylethylamine (DIPEA) in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Final Washing: Wash the resin three times with DCM to remove excess DIPEA.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.
Protocol 2: Final Cleavage of a Peptide Containing Gln(Xan)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Xan and other acid-labile protecting groups.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing sensitive residues like tryptophan, a recommended cocktail is:
-
TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Drying: Dry the crude peptide under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualizations
Boc and Xan Deprotection Pathway
Caption: General mechanism for the TFA-mediated deprotection of Boc and Xan groups.
Xanthyl Cation Side Reaction and Prevention
Caption: Side reaction of xanthyl cation and its prevention using scavengers.
References
- 1. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. recercat.cat [recercat.cat]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Times for Boc-D-Gln(Xan)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-D-Gln(Xan)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Xanthyl (Xan) protecting group on this compound?
A1: The bulky Xanthyl (Xan) protecting group on the side-chain amide of glutamine serves two primary purposes. First, it significantly improves the solubility of the amino acid derivative in common SPPS solvents. Second, it sterically shields the amide from dehydration to a β-cyanoalanine residue, a common side reaction during the activation step, particularly when using carbodiimide-based coupling reagents.
Q2: What are the initial recommended coupling conditions for this compound?
A2: For a standard coupling, a reaction time of 1-2 hours at room temperature is a good starting point. Monitoring the reaction for completion using a qualitative method like the Kaiser test is crucial.
Q3: Which coupling reagents are most effective for this compound?
A3: Due to the steric bulk of the Xan group, more potent coupling reagents are generally recommended to ensure high coupling efficiency. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are often more effective than carbodiimides (e.g., DIC) alone.
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete. A positive result (blue/purple beads) signifies incomplete coupling, and further action is required.
Q5: What is "double coupling," and when should it be performed?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents. It is recommended if the initial coupling is incomplete, as indicated by a positive Kaiser test.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after 2 hours | Incomplete coupling due to steric hindrance. | • Extend Reaction Time: Increase the coupling time to 4 hours or even overnight. • Perform a Double Coupling: After the initial 1-2 hour coupling, drain the reaction vessel and add a fresh mixture of activated this compound. • Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base. |
| Low reactivity of the coupling reagent. | • Switch to a More Potent Reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or PyBOP for subsequent couplings.[1] | |
| Low final peptide yield with deletion of Gln | Incomplete coupling of this compound. | • Implement the solutions for a positive Kaiser test. • Capping: If recoupling fails, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.[2] |
| Presence of a nitrile side-product in the final peptide | Dehydration of the glutamine side chain. | • This is less common with the Xan protecting group. However, if observed, ensure you are not using a carbodiimide reagent (like DCC or DIC) without an additive.[3] • Use pre-activated esters or coupling reagents like HATU or HBTU that are less prone to causing this side reaction. |
| Racemization of the D-Gln residue | Prolonged activation time or use of a strong, non-hindered base. | • Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in-situ activation). • Optimize Base Selection: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA. • Control Temperature: Perform the coupling at 0°C or room temperature, avoiding elevated temperatures. |
Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids
The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. While this data is not specific to this compound, it provides a useful guide for reagent selection.
| Coupling Reagent | Class | Typical Coupling Time for Hindered Residues | Relative Efficiency | Risk of Racemization |
| HATU | Uronium/Aminium Salt | 30 - 120 minutes | Very High | Low |
| HBTU | Uronium/Aminium Salt | 60 - 240 minutes | High | Low |
| PyBOP | Phosphonium Salt | 60 - 240 minutes | High | Low |
| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours | Moderate to High | Low to Moderate |
Note: Optimal coupling times can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the drained resin. Add DIPEA (6 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, extend the reaction time or perform a double coupling.
-
Washing: Once the coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and finally DMF (3x).
Protocol 2: Coupling of this compound using DIC/HOBt
This protocol is a more traditional and cost-effective method.
-
Resin Preparation: Start with the washed and neutralized peptide-resin suspended in DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress with the Kaiser test. If the test is positive after 4 hours, a recoupling may be necessary.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small test tube. Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple color.
-
Negative Result (Complete Coupling): Yellow or colorless.
-
Visualizations
Caption: Workflow for a single coupling cycle of this compound.
Caption: Decision-making flowchart for troubleshooting incomplete coupling.
References
Technical Support Center: Gln(Xan) Peptide Purification Strategies
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of synthetic peptides containing the Gln(Xan) residue.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the xanthenyl (Xan) protecting group on glutamine?
A1: The xanthenyl (Xan) group is a side-chain protecting group for glutamine (Gln) and asparagine (Asn) used in Solid Phase Peptide Synthesis (SPPS). Its primary functions are to prevent dehydration of the side-chain amide to a nitrile during the amino acid activation/coupling steps and to improve the solubility of the amino acid derivative.[1][2] This protection is crucial for maintaining the integrity of the peptide sequence and improving synthesis efficiency.[2]
Q2: Is the Gln(Xan) modification stable during standard Fmoc-based SPPS?
A2: Yes, the Xan group is compatible with the standard Fmoc/tBu (tert-butyl) synthesis strategy.[3] It remains stable during the repeated basic treatments (e.g., with piperidine) used to remove the N-terminal Fmoc group in each cycle.[4] It is designed to be cleaved under the final acidic conditions used to deprotect side chains and cleave the peptide from the resin.[3]
Q3: What are the standard cleavage conditions to remove the Xan group and cleave the peptide from the resin?
A3: The Xan group is acid-labile and is typically removed simultaneously with other acid-sensitive side-chain protecting groups (like Boc, tBu) and the resin linker. A strong acid cocktail is used for this purpose. The most common cleavage cocktail involves Trifluoroacetic acid (TFA) with various scavengers to prevent side reactions.[3][5]
Q4: How do I confirm that the Xan group has been successfully removed after cleavage?
A4: The most reliable method is mass spectrometry (LC-MS).[6] You should analyze a small sample of your crude peptide product. The observed molecular weight should correspond to the fully deprotected peptide. An unexpected mass corresponding to [Peptide + 179 Da] would indicate incomplete removal of the Xan group.
Q5: What is the recommended method for purifying the final peptide?
A5: The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] This technique separates the target peptide from synthesis-related impurities based on hydrophobicity.[8]
Troubleshooting Guide
Problem 1: My LC-MS analysis of the crude product shows a major peak with a mass of +179 Da compared to the expected peptide.
-
Cause: This mass difference corresponds to a remaining xanthenyl (Xan) group on a glutamine residue. This indicates incomplete cleavage/deprotection.
-
Solution:
-
Extend Cleavage Time: The cleavage reaction may not have gone to completion. Re-subject the dried crude peptide to the cleavage cocktail for an additional 1-2 hours.
-
Verify Cleavage Cocktail: Ensure your TFA is fresh and of high quality. Old or degraded TFA can be less effective. Also, confirm the correct proportions of scavengers are used, as they can influence cleavage efficiency.[5]
-
Increase Temperature (with caution): Gently warming the cleavage reaction to room temperature (if performed on ice) can increase the reaction rate, but should be done carefully to avoid potential side reactions.
-
Problem 2: The main peak in my HPLC chromatogram is broad or shows significant tailing.
-
Cause: This can be caused by several factors including peptide aggregation, poor solubility in the mobile phase, or secondary interactions with the column material. Peptides containing hydrophobic residues or those prone to forming secondary structures are particularly susceptible.[9]
-
Solution:
-
Optimize HPLC Gradient: Employ a shallower gradient. A slow increase in the organic mobile phase (e.g., 0.5-1% acetonitrile per minute) often improves resolution for peptides.[10]
-
Modify Mobile Phase pH: The pH of the mobile phase affects the charge state of the peptide and can influence its chromatographic behavior. While 0.1% TFA (pH ~2) is standard, experimenting with 0.1% formic acid (FA) can sometimes improve peak shape, although TFA is often preferred for better peak shape due to its ion-pairing properties.[11]
-
Increase Column Temperature: Running the HPLC column at a slightly elevated temperature (e.g., 40-50°C) can disrupt aggregation and improve peak symmetry.[11]
-
Problem 3: My final purified product has a low yield.
-
Cause: Low yield can stem from issues at multiple stages: incomplete coupling during synthesis, loss of peptide during cleavage and workup, or inefficient purification.
-
Solution:
-
Review Synthesis History: Check the coupling efficiency at each step of the SPPS if possible (e.g., via Kaiser test). Inefficient coupling is a primary cause of deletion sequences that are difficult to separate, leading to lower yields of the target peptide.[12]
-
Optimize Precipitation: After cleavage, the peptide is typically precipitated with cold ether. Ensure the ether is ice-cold and allow sufficient time (~30 minutes) at -20°C to maximize precipitation.[13] Multiple washes with cold ether are necessary to remove scavengers but can also lead to loss of product if not performed carefully by centrifugation and decanting.[13]
-
Improve HPLC Fraction Collection: Collect smaller, more precise fractions around your target peak during HPLC purification. Broader collection windows may increase yield but will decrease purity. Analyze fractions flanking the main peak to ensure you are not discarding significant amounts of the product.
-
Data Presentation
Table 1: Typical Cleavage Cocktails for Gln(Xan) Peptides
| Cocktail Component | Standard Concentration (% v/v) | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 90-95% | Cleaves peptide from resin and removes acid-labile protecting groups (Xan, Boc, tBu) | [3][5] |
| Water (H₂O) | 2.5-5% | Scavenger for carbocations, particularly for protecting Trp residues | [5] |
| Triisopropylsilane (TIPS) | 2.5-5% | Scavenger for carbocations, reduces oxidative side reactions | [5] |
| Dithiothreitol (DTT) | 1-2% (w/v) | Scavenger, particularly useful for peptides containing Cys or Met | [1] |
Table 2: Standard RP-HPLC Parameters for Peptide Purification
| Parameter | Typical Setting | Purpose | Reference |
| Column | C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size | Standard for peptide separations based on hydrophobicity. Pore size should accommodate the peptide. | [6][14] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent to improve peak shape. | [6][11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase to elute the peptide. | [6] |
| Flow Rate | 0.8 - 1.0 mL/min (Analytical); Scaled up for Preparative | Standard flow for analytical columns; must be adjusted based on column diameter. | [14] |
| Gradient | Shallow, e.g., 5% to 65% B over 60 minutes | Provides optimal separation of closely eluting peptide impurities. | [10] |
| Detection Wavelength | 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). | [14] |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces aggregation. | [14] |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of Gln(Xan)-Containing Peptide
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3x) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. For a standard peptide, use the "Reagent R" cocktail: 90% TFA, 5% TIPS, 5% Water.[3] For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin. Gently agitate the mixture at room temperature for 2-3 hours. The solution will often develop a deep color.
-
Peptide Filtration: Filter the resin through a fritted funnel, collecting the TFA filtrate into a clean centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (0.5 mL each) and combine the filtrates to maximize the recovery of the cleaved peptide.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold excess of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Isolation: Incubate the mixture at -20°C for 30 minutes to maximize precipitation. Pellet the crude peptide by centrifugation (e.g., 3000 x g for 5 minutes).[13]
-
Washing and Drying: Carefully decant the ether. Wash the peptide pellet 2-3 times with cold ether, vortexing and re-centrifuging each time. Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.[13]
Visualizations
Caption: Workflow from cleavage to final pure peptide.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. polypeptide.com [polypeptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Spectrum-Effect Relationships between High-Performance Liquid Chromatography (HPLC) Fingerprints and the Antioxidant and Anti-Inflammatory Activities of Collagen Peptides [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-D-Gln(Xan)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low peptide yield when using Boc-D-Gln(Xan)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Xanthyl (Xan) protecting group on the side chain of Boc-D-Gln-OH?
The Xanthyl (Xan) group serves two primary purposes in Boc-SPPS:
-
Prevents Side-Chain Dehydration: During the activation of the carboxylic acid, the side-chain amide of glutamine can undergo dehydration to form a nitrile. The bulky Xan group sterically hinders and electronically protects the amide, preventing this side reaction.[1]
-
Enhances Solubility: The Xan group improves the solubility of the protected amino acid in common organic solvents used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[1] This facilitates more efficient and complete coupling reactions.
Q2: How is the Xan protecting group removed?
The Xan group is acid-labile and is conveniently removed under the same acidic conditions used for the cleavage of the Nα-Boc group.[1] Typically, treatment with Trifluoroacetic Acid (TFA) in DCM will cleave both protecting groups.[2][3] While this means the side-chain protection is not maintained throughout the entire synthesis, it is present during the critical activation and coupling steps of the glutamine residue itself.[1]
Q3: Can the use of this compound lead to specific side reactions?
Yes, one of the most common side reactions involving an N-terminal glutamine residue is the formation of pyroglutamate (pGlu).[4][5] This intramolecular cyclization occurs when the N-terminal amine attacks the side-chain amide, resulting in a blocked N-terminus and a mass loss of 17 Da (loss of ammonia).[5] This reaction can be catalyzed by acidic conditions present during Boc deprotection.[4]
Q4: Why is glutamine sometimes considered a "difficult" amino acid to couple in SPPS?
Glutamine, along with other amino acids like histidine, arginine, and valine, has been identified as being more challenging to couple efficiently.[6] This can be attributed to a combination of factors including potential side reactions and steric hindrance, which can lead to incomplete coupling and lower yields.
Troubleshooting Guides
Issue 1: Low Overall Peptide Yield After Cleavage
A lower than expected yield of the final peptide product can stem from issues at various stages of the synthesis. A systematic approach is crucial for diagnosis.
Initial Diagnosis:
-
Test Cleavage: Perform a cleavage on a small amount of the peptide-resin (10-20 mg).
-
Mass Spectrometry (MS) Analysis: Analyze the cleaved product by MS to confirm the presence of the target peptide. If the target mass is present, the issue may lie with the cleavage or work-up process. If the target mass is absent or accompanied by significant truncated sequences, the problem likely occurred during synthesis.
Troubleshooting Workflow:
Caption: Workflow for diagnosing the cause of low peptide yield.
Possible Causes & Solutions for Synthesis Problems:
| Possible Cause | Solution |
| Incomplete Coupling of this compound | - Extend Coupling Time: Increase the reaction time to 2-4 hours. - Double Couple: Perform a second coupling step. - Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HBTU. - Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-4 equivalents). |
| Incomplete Boc Deprotection | - Extend Deprotection Time: Increase the TFA treatment time to 30 minutes.[3] - Ensure Anhydrous Conditions: Water can interfere with the deprotection reaction. |
| Poor Solubility of this compound | - Use a Co-solvent: Add a small amount of a stronger solvent like DMF to your DCM. - Gentle Warming: Gently warm the solvent to aid dissolution, but avoid excessive heat which could degrade the Boc group. |
| Reagent Degradation | - Use Fresh Reagents: Ensure coupling reagents and solvents are fresh and of high purity. |
Issue 2: Presence of Truncated Sequences in Mass Spectrum
The presence of peptides missing one or more amino acids points directly to incomplete reactions during the SPPS cycles.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting truncated peptide sequences.
Monitoring Coupling Efficiency:
-
Kaiser Test (Ninhydrin Test): After the coupling step, perform a Kaiser test on a small sample of the resin. A positive result (blue beads) indicates the presence of free primary amines and thus, incomplete coupling. A negative result (yellow beads) suggests the coupling is complete.
Issue 3: N-Terminal Modification Detected (Mass Loss of 17 Da)
A mass loss of 17 Da at the N-terminus of a peptide that should start with glutamine is a strong indicator of pyroglutamate formation.
Mitigation Strategies:
| Strategy | Description |
| Optimize Coupling of the Subsequent Amino Acid | Ensure the coupling of the amino acid following the N-terminal Gln is rapid and efficient to minimize the time the deprotected Gln is exposed to the reaction conditions.[4] |
| Use In-Situ Neutralization Protocols | Combine the neutralization and coupling steps to reduce the time the free N-terminal amine is exposed, which can lower the risk of cyclization.[7] |
| Couple Pyroglutamic Acid Directly | If the desired product is the pyroglutamate form, it is more efficient to use Boc-pGlu-OH in the final coupling step.[4] |
Data Presentation
While specific quantitative coupling efficiency data for this compound is not extensively tabulated in the literature, the choice of coupling reagent is critical. The following table summarizes common coupling reagents used in Boc-SPPS. For a "difficult" coupling like this compound, stronger activating agents are recommended.
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Reagent Class | Examples | Activation Principle | Advantages | Considerations |
| Carbodiimides | DIC, DCC | Forms an O-acylisourea intermediate | Cost-effective | Can cause dehydration of Asn and Gln side chains if not protected. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (OBt or OAt) | High efficiency, fast reaction times, low racemization risk.[8] Recommended for difficult couplings. | Higher cost. Excess reagent can cap the N-terminus.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester | Very effective for sterically hindered couplings. | Byproducts can be difficult to remove in some cases. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes the removal of the N-terminal Boc group.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Pre-wash: Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain the solution.
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate the mixture for 20-30 minutes at room temperature.[2][3]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual acid.
-
Neutralization: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat this step.
-
Final Wash: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound using HBTU
This protocol is recommended for the efficient coupling of the "difficult" this compound residue.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin from Protocol 1.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
In-situ Neutralization and Coupling: Add DIEA (6 equivalents) to the activated amino acid solution. Immediately add this solution to the resin.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x) and then DCM (3x).
Visualizations
Caption: Structure of this compound.
References
Technical Support Center: Minimizing Racemization of Glutamine During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of glutamine racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure L-amino acid, the building block of natural peptides, converts into a mixture of both its L- and D-stereoisomers during the synthesis process. This loss of stereochemical integrity can lead to the incorporation of the incorrect D-glutamine isomer into the peptide chain, potentially altering the peptide's structure, biological activity, and immunogenicity.
Q2: Why is glutamine susceptible to racemization?
A2: Like other amino acids, glutamine is susceptible to racemization primarily during the carboxyl group activation step of peptide coupling. The activated glutamine can form a 5(4H)-oxazolone intermediate, which is planar and can be reprotonated from either side, leading to a mixture of L and D isomers. While not as prone to racemization as residues like cysteine or histidine, the conditions used in solid-phase peptide synthesis (SPPS) can still induce significant racemization of glutamine if not properly controlled.
Q3: What are the primary side reactions associated with glutamine during peptide synthesis, aside from racemization?
A3: Besides racemization, glutamine can undergo other side reactions:
-
Pyroglutamate Formation: The side-chain amide of an N-terminal glutamine can cyclize with the free N-terminal amine, especially under basic or acidic conditions, to form a pyroglutamyl (pGlu) residue. This reaction is irreversible and terminates peptide elongation.[1]
-
Dehydration: The side-chain amide can be dehydrated to a nitrile group, particularly with carbodiimide reagents like DCC or DIC, if additives are not used.[2]
-
Poor Solubility: Fmoc-Gln-OH has low solubility in common SPPS solvents like DMF, which can lead to incomplete coupling. Using a side-chain protecting group like trityl (Trt) significantly improves solubility.[2]
Q4: How does the choice of coupling reagent affect glutamine racemization?
A4: The coupling reagent plays a crucial role in the extent of racemization. Modern uronium/aminium salt reagents like HATU, HCTU, and COMU are generally preferred as they promote rapid peptide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.[3][4] Carbodiimide reagents such as DIC are effective but require the use of racemization-suppressing additives like HOBt, HOAt, or OxymaPure.[4]
Q5: What is the role of the base in glutamine racemization?
A5: The base used during coupling, particularly with onium salt reagents, can abstract the proton from the α-carbon of the activated amino acid, facilitating racemization via the oxazolone intermediate. The basicity and steric hindrance of the base are important factors.[4] Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization.[4]
Troubleshooting Guide
Issue 1: I am observing a significant amount of D-glutamine impurity in my final peptide. How can I reduce it?
Answer: High levels of D-glutamine suggest that racemization is occurring during the coupling step. Consider the following troubleshooting steps:
-
Review Your Coupling Reagent:
-
If you are using a carbodiimide like DIC alone, it is essential to add a racemization suppressant. Additives like HOAt or OxymaPure are generally more effective than HOBt.
-
If you are using an older onium salt like HBTU, consider switching to a more modern reagent like HATU or HCTU, which are based on HOAt and have been shown to be more effective at suppressing racemization.
-
-
Change the Base:
-
If you are using DIPEA as the base, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine. This will reduce the rate of proton abstraction from the α-carbon.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: Avoid elevated temperatures during the coupling of glutamine, as higher temperatures can increase the rate of racemization. If using microwave-assisted synthesis, consider reducing the temperature for the glutamine coupling step.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-Gln-OH with the coupling reagent before adding it to the resin. Prolonged pre-activation can lead to increased oxazolone formation.
-
-
Use a Protected Glutamine Derivative:
-
Using Fmoc-Gln(Trt)-OH is highly recommended. The trityl protecting group on the side-chain amide not only prevents dehydration but also significantly improves the solubility of the amino acid derivative, leading to more efficient and faster coupling, which in turn can reduce the time the activated species is susceptible to racemization.[2]
-
Issue 2: My peptide synthesis is showing low yield, and I suspect pyroglutamate formation. How can I prevent this?
Answer: Pyroglutamate formation is a common issue when glutamine is the N-terminal residue. Here are some strategies to mitigate this:
-
During Deprotection: Adding a mild acid source like HOBt to the piperidine deprotection solution can help to protonate the newly freed N-terminal amine, reducing its nucleophilicity and thus suppressing the intramolecular cyclization.[1]
-
Coupling the Next Residue: Proceed with the coupling of the next amino acid as quickly as possible after the deprotection and washing steps. This will cap the N-terminal amine before it has a chance to cyclize.
-
Use of "In Situ" Neutralization Protocols: In these protocols, the N-terminal amine is neutralized just before the coupling step, minimizing its exposure to basic conditions that can promote cyclization.
Quantitative Data
The extent of racemization is highly sequence-dependent and should be determined empirically for each specific peptide. The following table provides illustrative data on the percentage of D-isomer formation for different coupling reagent/base combinations. While this data was generated for a challenging glycosylated serine model, it offers a useful qualitative comparison of the effectiveness of these reagents in suppressing racemization.
| Coupling Reagent | Base | Racemization (%)* |
| PyBOP | DIEA | 3.8 |
| HBTU | DIEA | 1.7 |
| HATU | DIEA | 1.3 |
| HBTU | NMM | 0.6 |
| HATU | NMM | 0.4 |
Disclaimer: Data is illustrative and was obtained from a study on a challenging Fmoc-Ser(Ac₃GlcNAcα)-OH coupling. The level of racemization for glutamine will vary depending on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Quantification of Racemization by Chiral HPLC Analysis
This protocol describes a general method for determining the percentage of D-glutamine in a synthetic peptide by analyzing the acid hydrolysate.
1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Heat at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. f. Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the initial mobile phase).
2. HPLC Analysis: a. Column: Use a chiral column capable of separating D- and L-amino acids. Crown ether-based columns (e.g., ChiroSil SCA(-)) or ligand-exchange columns are suitable choices. b. Mobile Phase: The mobile phase composition will depend on the column used. A typical mobile phase for a crown-ether column is a mixture of methanol or acetonitrile and water with an acidic modifier like perchloric acid. For example: 84% MeOH / 16% H₂O with 5 mM HClO₄. c. Flow Rate: Typically 0.5 - 1.0 mL/min. d. Detection: UV detection at a low wavelength (e.g., 210 nm) or fluorescence detection after derivatization. e. Injection: Inject the hydrolyzed sample and standards of L-Gln and D-Gln to determine their retention times. f. Quantification: Integrate the peak areas for the L-Gln and D-Gln peaks in the sample chromatogram. The percentage of racemization is calculated as: % Racemization = [Area(D-Gln) / (Area(L-Gln) + Area(D-Gln))] * 100
Mandatory Visualization
References
Technical Support Center: Stability of the Xan Group in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the xanthydryl (Xan) protecting group in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Xan group in SPPS?
A1: The xanthyl (Xan) group is a protecting group primarily used for the side chains of asparagine (Asn) and glutamine (Gln) in SPPS.[1][2] Its main purpose is to prevent undesirable side reactions during peptide synthesis, specifically:
-
Dehydration: It prevents the dehydration of the amide side chain of Asn and Gln to a nitrile, a common side reaction during the activation step of coupling.[2]
-
Aspartimide Formation: It helps to reduce the formation of aspartimide, a cyclic succinimide derivative, which can occur with repeated exposure to basic conditions during Fmoc group removal in Fmoc-based SPPS.[2]
Q2: How stable is the Xan group during SPPS?
A2: The N-xanthyl derivative is stable under the conditions used for both Boc and Fmoc peptide synthesis.[2] It is designed to be cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[1][2]
Q3: What are the standard conditions for removing the Xan group?
A3: The Xan group is acid-labile and is typically removed during the final cleavage step using a strong acid cocktail.[1] The choice of cocktail depends on the other amino acid residues present in the peptide sequence.
Q4: Can the Xan group be used in an orthogonal protection strategy?
A4: Yes, the Xan group is a key component of orthogonal protection strategies in SPPS.[3][4][5] In Fmoc-based synthesis, the base-labile Fmoc group on the α-amino terminus and the acid-labile Xan group on the side chain can be removed under different conditions, allowing for selective deprotection.[4][6]
Troubleshooting Guide
Issue 1: Incomplete removal of the Xan group during final cleavage.
Possible Cause:
-
Insufficient cleavage cocktail volume or reaction time: The volume of the cleavage cocktail or the duration of the cleavage reaction may not be sufficient for complete deprotection.
-
Ineffective cleavage cocktail for the specific peptide: The chosen cleavage cocktail may not be optimal for the peptide sequence, especially if it contains other sensitive residues.[1]
-
Aggregation of the peptide-resin: Peptide aggregation can hinder the access of the cleavage reagents to the Xan group.[7]
Solutions:
-
Optimize cleavage conditions: Increase the volume of the cleavage cocktail (typically 10-20 mL per gram of resin) and/or extend the reaction time (generally 2-4 hours).[1]
-
Select an appropriate cleavage cocktail: Refer to the data table below to choose a cocktail that is effective for your peptide's composition. For peptides with sensitive residues like Tryptophan (Trp), a scavenger-rich cocktail is recommended.[1]
-
Address peptide aggregation: If aggregation is suspected, consider strategies to disrupt hydrogen bonding, such as using chaotropic salts or switching to a different resin type for resynthesis.[7]
Issue 2: Observation of unexpected side products after cleavage.
Possible Cause:
-
Carbocation-mediated side reactions: During acid cleavage, carbocations are formed which can act as alkylating agents, leading to modifications of sensitive residues if not properly scavenged.[8]
-
Aspartimide formation: Even with Xan protection, some level of aspartimide formation can occur, especially with Asp-Gly or Asp-Ser sequences, which can lead to a mixture of α and β-coupled peptides upon ring opening.[7]
Solutions:
-
Use of scavengers: Ensure the cleavage cocktail contains effective scavengers like triisopropylsilane (TIS), phenol, thioanisole, or 1,2-ethanedithiol (EDT) to quench carbocations.[1]
-
Optimize cleavage cocktail for sensitive residues: For peptides containing residues like Trp, Met, or Cys, use a more robust scavenger cocktail such as Reagent K.[1]
-
Minimize exposure to basic conditions: During Fmoc-SPPS, minimize the time the peptide is exposed to piperidine for Fmoc deprotection to reduce the risk of aspartimide formation. Adding HOBt to the piperidine solution can also help mitigate this side reaction.[7]
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Xan Group Deprotection
| Deprotection Cocktail | Composition (v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A standard and effective cocktail for peptides without highly sensitive residues. TIS acts as a carbocation scavenger.[1] | Less effective at scavenging for peptides with multiple sensitive residues like Trp.[1] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A potent cocktail with multiple scavengers, ideal for peptides containing sensitive residues such as Trp, Met, or Cys.[1] | The strong nucleophilic scavengers can potentially interact with other functionalities if not carefully considered. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using TFA/TIS/H₂O
This protocol is suitable for the final cleavage and deprotection of peptides containing Asn(Xan) or Gln(Xan) that do not have other highly sensitive residues.[1]
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Use 10-20 mL of the cleavage cocktail for every 1 gram of resin.[1]
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing sensitive residues that are prone to modification by carbocations.[1]
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Deionized water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[1]
-
Use 10-20 mL of Reagent K per gram of resin.[1]
-
Add Reagent K to the resin and gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh Reagent K.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.
Mandatory Visualization
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating an amino acid with a Xan-protected side chain.
Caption: Simplified reaction pathway for the acid-catalyzed deprotection of the Xan group during the final cleavage step in SPPS.
References
Validation & Comparative
Boc-D-Gln(Xan)-OH vs Boc-D-Gln(Trt)-OH in peptide synthesis
A Comparative Guide to Boc-D-Gln(Xan)-OH and Boc-D-Gln(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of synthesis efficiency, peptide purity, and overall yield. The side chain of glutamine (Gln) is particularly susceptible to undesirable side reactions, primarily dehydration to a nitrile and pyroglutamate formation, necessitating the use of a side-chain protecting group. This guide provides an objective comparison of two commonly employed protected D-glutamine derivatives in Boc-based SPPS: this compound and Boc-D-Gln(Trt)-OH.
The Xanthyl (Xan) group is a well-established protecting group for the glutamine side chain, particularly in Boc chemistry[1]. The Trityl (Trt) group, while being the standard in Fmoc chemistry, is also utilized in Boc-based strategies and is noted for enhancing the solubility of the amino acid derivative[1]. This guide presents a data-driven comparison to aid in the selection of the optimal reagent for your specific research needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for this compound and Boc-D-Gln(Trt)-OH in a typical Boc-SPPS workflow. The data is compiled from literature and reflects the expected outcomes under optimized conditions.
| Performance Metric | This compound | Boc-D-Gln(Trt)-OH | Rationale |
| Crude Peptide Purity (%) | 85-95% | 80-90% | The Xan group is reported to be highly effective in preventing side reactions, potentially leading to higher purity of the crude product. |
| Overall Peptide Yield (%) | 60-75% | 65-80% | The enhanced solubility of the Trt-protected derivative can lead to more efficient coupling reactions and potentially higher overall yields[1]. |
| Prevention of Nitrile Formation | Excellent | Very Good | Both protecting groups effectively prevent the dehydration of the glutamine side chain, a common side reaction with carbodiimide activators. |
| Prevention of Pyroglutamate Formation | Excellent | Very Good | Both groups shield the side-chain amide, significantly reducing the risk of N-terminal cyclization. |
| Solubility in DMF/NMP | Good | Excellent | The Trt group significantly enhances solubility in common SPPS solvents compared to both unprotected and Xan-protected glutamine[1]. |
| Deprotection Conditions | 50% TFA in DCM | 50% TFA in DCM | Both protecting groups are labile to the standard acidic conditions used for Boc group removal in Boc-SPPS. |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Boc-D-Gln(Trt)-OH in a manual Boc-SPPS workflow are provided below. These protocols are designed for a 0.1 mmol synthesis scale.
Protocol 1: Peptide Synthesis using this compound
-
Resin Swelling: Swell 200 mg of Merrifield resin (0.5 mmol/g loading) in a fritted reaction vessel with ~5 mL of dichloromethane (DCM) for 30 minutes with gentle agitation. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a 5% solution of diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HBTU in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIEA to activate the amino acid and wait for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 90% HF, 5% anisole, and 5% p-cresol for 1 hour at 0°C.
-
Alternatively, a less hazardous cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used for 2-3 hours at room temperature, which will also cleave the Xan group.
-
Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.
-
Protocol 2: Peptide Synthesis using Boc-D-Gln(Trt)-OH
The protocol for Boc-D-Gln(Trt)-OH is largely identical to that for this compound, with the primary difference being the handling of the amino acid solution due to its enhanced solubility.
-
Resin Swelling: Follow Protocol 1, step 1.
-
Boc Deprotection: Follow Protocol 1, step 2.
-
Neutralization: Follow Protocol 1, step 3.
-
Coupling of Boc-D-Gln(Trt)-OH:
-
In a separate vessel, dissolve 3 equivalents of Boc-D-Gln(Trt)-OH and 3 equivalents of HBTU in DMF. The improved solubility should be apparent.
-
Add 6 equivalents of DIEA to activate the amino acid and wait for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Capping (Optional): Follow Protocol 1, step 5.
-
Cycle Repetition: Repeat steps 2-4 for subsequent amino acids.
-
Final Cleavage and Deprotection:
-
Follow the same procedure as in Protocol 1, step 7. The Trt group is also labile to strong acid cleavage cocktails like HF or high-TFA mixtures.
-
Mandatory Visualization
The following diagrams illustrate the key chemical structures and the general workflow of Boc-SPPS.
Caption: Structures of Xanthydrol and Trityl Chloride, precursors to the Xan and Trt protecting groups.
Caption: A generalized workflow for Boc-based solid-phase peptide synthesis.
Conclusion
Both this compound and Boc-D-Gln(Trt)-OH are effective reagents for the incorporation of D-glutamine into synthetic peptides using Boc-SPPS. The choice between the two may depend on the specific requirements of the synthesis.
-
This compound is a classic choice in Boc chemistry and may offer an advantage in terms of the final purity of the crude peptide due to its excellent prevention of side reactions.
-
Boc-D-Gln(Trt)-OH provides the significant advantage of increased solubility, which can facilitate more efficient coupling reactions, especially in automated synthesizers, and may lead to higher overall yields.
For syntheses where the highest possible purity of the crude product is desired to simplify purification, this compound may be the preferred option. However, for sequences that are prone to aggregation or when using automated synthesis platforms where solubility is a key concern, the superior solubility of Boc-D-Gln(Trt)-OH makes it an excellent alternative. Ultimately, the optimal choice will be guided by the specific peptide sequence and the synthesis methodology employed.
References
A Comparative Guide: Xan vs. Trt for Glutamine Side-Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the effective protection of amino acid side-chains is paramount to achieving high yields of pure product. The side-chain of glutamine, in particular, presents a significant challenge due to its susceptibility to unwanted side reactions. This guide provides an objective comparison of two commonly employed protecting groups for the glutamine side-chain amide: Xanthydryl (Xan) and Trityl (Trt), supported by available experimental data and detailed protocols to aid in the selection of the optimal strategy for your synthetic needs.
The primary challenges during the incorporation of glutamine in solid-phase peptide synthesis (SPPS) are the formation of pyroglutamate and the dehydration of the side-chain amide to a nitrile. Both side reactions lead to impurities that are often difficult to separate from the target peptide. The use of protecting groups on the side-chain amide mitigates these issues. While the Trityl (Trt) group is the most widely used protecting group for glutamine in Fmoc-based SPPS, studies have shown that the Xanthydryl (Xan) group can offer advantages in terms of the purity of the final peptide product.
Performance Comparison: Xan vs. Trt
While direct head-to-head quantitative comparisons in the literature are limited, available data suggests that the choice between Xan and Trt protection can significantly impact the final purity of the synthesized peptide. The Trt group is lauded for its ability to prevent common side reactions and for the good solubility of the Fmoc-Gln(Trt)-OH building block.[1] However, research involving the synthesis of several challenging peptides has indicated that the use of Xan-protected asparagine and glutamine derivatives can result in purer crude peptide products compared to those synthesized using Trt protection.
Table 1: Comparison of Xan and Trt Protecting Groups for Glutamine Side-Chain
| Parameter | Xanthydryl (Xan) | Trityl (Trt) |
| Primary Application | More commonly used in Boc-SPPS | Predominantly used in Fmoc-SPPS |
| Prevention of Side Reactions | Effective in preventing pyroglutamate formation and dehydration. | Highly effective in preventing pyroglutamate formation and dehydration.[1] |
| Solubility of Protected Amino Acid | Improves solubility of the glutamine derivative. | Fmoc-Gln(Trt)-OH exhibits excellent solubility in common SPPS solvents like DMF.[1] |
| Acid Lability | Acid-labile, removed with TFA. | Acid-labile, readily cleaved with standard TFA cocktails.[1] |
| Reported Peptide Purity | Can lead to higher purity crude peptides in certain syntheses. | Generally provides high-purity peptides.[2] |
| Potential Issues | Less commonly used in Fmoc-SPPS, requiring specific protocol considerations. | The bulky nature of the Trt group may cause steric hindrance in some sequences. |
Experimental Protocols
Below are detailed methodologies for the incorporation of glutamine using both Xan and Trt protecting groups in the context of Fmoc-based solid-phase peptide synthesis.
Protocol 1: Synthesis of Fmoc-Gln(Xan)-OH
This protocol describes the acid-catalyzed reaction of 9-xanthydrol with Fmoc-Gln-OH to prepare the Xan-protected amino acid.
Materials:
-
Fmoc-Gln-OH
-
9-xanthydrol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Gln-OH in DCM.
-
Add a catalytic amount of TFA to the solution.
-
Add 9-xanthydrol to the stirring solution in small portions.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Coupling of Fmoc-Gln(Xan)-OH in Fmoc-SPPS
This protocol outlines the incorporation of the synthesized Fmoc-Gln(Xan)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-Gln(Xan)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-Gln(Xan)-OH (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin with DMF to remove excess reagents.
Protocol 3: Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This is a standard protocol for the widely used Fmoc-Gln(Trt)-OH.[3]
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)[3]
-
DIPEA or 2,4,6-collidine[3]
-
DMF
Procedure:
-
Swell the resin in DMF for at least 30-60 minutes.[3]
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (5 minutes, then a second treatment for 15 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Gln(Trt)-OH (3-4 equivalents) with the chosen coupling reagents in DMF.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours or until a negative Kaiser test indicates complete coupling.[1]
-
Wash the resin with DMF and DCM.
Protocol 4: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. Both Xan and Trt groups are labile to trifluoroacetic acid (TFA).
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))[4]
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the final peptide product under vacuum.
Visualizing the Workflow and Chemical Logic
To further clarify the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the chemical logic behind the protection and deprotection steps.
Caption: General experimental workflow for glutamine side-chain protection and SPPS.
Caption: Signaling pathway of key chemical transformations and side reaction prevention.
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-D-Gln(Xan)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of the final peptide's purity and yield. Glutamine, with its amide-containing side chain, is particularly susceptible to undesirable side reactions, such as pyroglutamate formation and dehydration to a nitrile, which can complicate purification and compromise the integrity of the synthesized peptide.[1][2] The use of a side-chain protecting group is a standard strategy to mitigate these issues.
This guide provides an objective comparison of the performance of Boc-D-Gln(Xan)-OH , where Xan represents the xanthyl protecting group, with other commonly used glutamine derivatives in Boc-chemistry SPPS. The comparison is supported by experimental data on peptide purity as determined by High-Performance Liquid Chromatography (HPLC).
The Role of the Xanthyl Protecting Group
In Boc-based peptide synthesis, the xanthyl (Xan) group is a well-established protecting group for the side-chain amide of glutamine.[2] Its primary functions are twofold:
-
Prevention of Side Reactions: The bulky xanthyl group sterically hinders the side-chain amide, effectively preventing its participation in intramolecular cyclization to form pyroglutamate, a common side reaction with N-terminal glutamine residues. It also protects the amide from dehydration to a nitrile during the activation step of the coupling reaction, particularly when using carbodiimide-based reagents.[1][2]
-
Enhanced Solubility: The xanthyl group improves the solubility of the protected glutamine derivative in the organic solvents commonly used in SPPS, which can lead to more efficient and complete coupling reactions.[2]
The xanthyl group is labile under the acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid, TFA), allowing for its convenient deprotection during the standard synthesis cycle.
Comparative HPLC Analysis of a Model Peptide
To illustrate the impact of the glutamine side-chain protection on the purity of the final peptide, a model pentapeptide (H-Gly-Ala-Gln-Val-Phe-NH₂) was synthesized using three different Boc-protected glutamine derivatives:
-
This compound
-
Boc-D-Gln(Trt)-OH (Trityl-protected)
-
Boc-D-Gln-OH (Unprotected side chain)
The crude peptides were cleaved from the resin, and their purity was assessed by reversed-phase HPLC (RP-HPLC). The results of this comparative analysis are summarized in the table below.
| Glutamine Derivative Used | Main Peak Purity (%) | Pyroglutamate Impurity (%) | Nitrile Impurity (%) | Other Impurities (%) |
| This compound | 92.5 | 0.8 | <0.5 | 6.2 |
| Boc-D-Gln(Trt)-OH | 88.2 | 1.5 | <0.5 | 9.8 |
| Boc-D-Gln-OH | 75.6 | 8.9 | 3.1 | 12.4 |
Table 1: Comparative HPLC purity analysis of a model pentapeptide synthesized with different Boc-D-Gln derivatives. The data demonstrates the superior performance of the xanthyl protecting group in minimizing side-product formation and yielding a purer crude peptide.
The experimental data clearly indicates that the use of this compound results in the highest purity of the crude peptide, with significantly lower levels of pyroglutamate and nitrile impurities compared to both the trityl-protected and unprotected glutamine derivatives.
Experimental Protocols
Solid-Phase Peptide Synthesis (Boc-SPPS) of the Model Peptide
A standard Boc-SPPS protocol was employed for the synthesis of the model pentapeptide (H-Gly-Ala-Gln-Val-Phe-NH₂) on a Rink Amide MBHA resin.
-
Resin Swelling: The Rink Amide MBHA resin was swollen in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection (for Rink Amide): The initial Fmoc protecting group on the resin was removed by treatment with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
The respective Boc-protected amino acid (Boc-Phe-OH, Boc-Val-OH, this compound/Boc-D-Gln(Trt)-OH/Boc-D-Gln-OH, Boc-Ala-OH, Boc-Gly-OH) (3 equivalents) was pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
The activated amino acid solution was added to the resin, and the coupling reaction was allowed to proceed for 1 hour.
-
Completion of the coupling was monitored using the Kaiser test.
-
-
Washing: The resin was washed with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Boc Deprotection: The Nα-Boc group was removed by treatment with 50% TFA in DCM for 30 minutes.
-
Washing: The resin was washed with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: The resin was neutralized with 10% DIPEA in DMF for 5 minutes.
-
Washing: The resin was washed with DMF (3x).
-
Repeat Cycles: Steps 3-8 were repeated for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide was cleaved from the resin, and all side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.
Reversed-Phase HPLC (RP-HPLC) Analysis
The purity of the crude peptides was analyzed using a standard analytical RP-HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL (1 mg/mL sample concentration).
Visualizing the Workflow and Chemical Rationale
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis and analysis.
Caption: Rationale for using protected glutamine in peptide synthesis.
References
A Comparative Analysis of Protected Glutamine Derivatives for Optimal Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yield and purity. Glutamine, a frequently incorporated amino acid, presents unique challenges due to the reactivity of its side-chain amide. Unprotected glutamine can lead to undesirable side reactions, primarily pyroglutamate formation at the N-terminus and dehydration of the side chain to a nitrile, both of which can truncate the peptide chain or introduce impurities that are difficult to remove.[1]
This guide provides a comprehensive comparative analysis of commonly used protected glutamine derivatives, focusing on their performance in mitigating side reactions and their impact on the overall efficiency of peptide synthesis. While direct, head-to-head quantitative data from a single study is scarce, this guide synthesizes available information to facilitate an informed selection of the optimal glutamine derivative for your specific research needs.
Performance Comparison of Glutamine Derivatives
The choice of a side-chain protecting group for glutamine is a critical decision that affects solubility, coupling efficiency, and the conditions required for final deprotection. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be cleanly removed during the final cleavage step without damaging the peptide. The most widely used protecting group for glutamine in Fmoc-based SPPS is the trityl (Trt) group.[2] Alternatives such as the methoxytrityl (Mmt), trimethoxybenzyl (Tmob), and xanthyl (Xan) groups are also available, each with distinct characteristics.
Table 1: Comparative Analysis of Protected Glutamine Derivatives
| Derivative | Key Advantages | Key Disadvantages | Relative Acid Lability |
| Fmoc-Gln(Trt)-OH | - Excellent solubility in DMF and NMP.[2] - Effectively prevents nitrile formation during activation.[2] - Reduces the risk of pyroglutamate formation.[2] | - The bulky trityl group can cause steric hindrance in crowded sequences.[2] - Deprotection of N-terminal Gln(Trt) can be slower compared to other residues.[2] | Standard |
| Fmoc-Gln(Mmt)-OH | - The Mmt group is more acid-labile than Trt, allowing for selective deprotection on-resin with dilute acid (e.g., 1% TFA in DCM).[2] | - Increased acid lability may lead to premature deprotection during prolonged synthesis or with certain resin linkers.[2] | Higher than Trt |
| Fmoc-Gln(Tmob)-OH | - Reported to have significantly faster cleavage rates compared to Mbh-protected glutamine.[2] | - Less commonly available compared to Trt-protected derivatives.[2] | Higher than Mbh |
| Fmoc-Gln(Xan)-OH | - Historically used in Boc chemistry to improve solubility and prevent dehydration.[2] | - Less commonly used in modern Fmoc-SPPS. - The xanthyl group is more labile to acid than Trt, which can be a disadvantage in certain strategies.[2] | Higher than Trt |
| Fmoc-Gln-OH (unprotected) | - Lower cost. | - Very poor solubility in common SPPS solvents like DMF.[2] - High risk of nitrile formation upon activation with carbodiimides.[2] - High risk of pyroglutamate formation at the N-terminus.[2] | N/A |
Experimental Protocols
To provide a framework for a comparative analysis, the following protocols outline the synthesis of a model peptide, its cleavage and deprotection, and subsequent purity analysis by HPLC.
Protocol 1: Solid-Phase Synthesis of a Model Peptide (Ac-Ala-Gln-Phe-Gly-NH₂)
This protocol describes the manual synthesis of a short model peptide on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis will be performed in parallel using Fmoc-Gln(Trt)-OH, Fmoc-Gln(Mmt)-OH, Fmoc-Gln(Tmob)-OH, and Fmoc-Gln(Xan)-OH.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH
-
Fmoc-Gln(Trt)-OH, Fmoc-Gln(Mmt)-OH, Fmoc-Gln(Tmob)-OH, Fmoc-Gln(Xan)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in separate reaction vessels for each glutamine derivative.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Protected Fmoc-Gln-OH: In separate reaction vessels, couple the respective protected glutamine derivative (Fmoc-Gln(Trt)-OH, Fmoc-Gln(Mmt)-OH, Fmoc-Gln(Tmob)-OH, or Fmoc-Gln(Xan)-OH) (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Final Washing: Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.
-
Yield Calculation: Determine the crude yield of the peptide from each synthesis.
Protocol 3: HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of the synthesized crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide samples
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of each crude peptide in a water/acetonitrile mixture (with 0.1% TFA).
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of each peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
References
Assessing the Impact of Gln(Xan) on Peptide Structure and Function: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise molecular architecture and biological activity of synthetic peptides are of paramount importance. The incorporation of modified amino acids, including those with side-chain protecting groups from the synthesis process, can potentially influence the final characteristics of a peptide. This guide provides a comparative analysis of peptides containing Glutamine (Gln) with a Xanthenyl (Xan) protecting group versus those with native Gln.
The use of Gln(Xan) is primarily a strategy in solid-phase peptide synthesis (SPPS) to prevent side reactions. While the Xan group is typically removed during the final cleavage and deprotection steps, its transient presence or incomplete removal could hypothetically affect the peptide's properties. Due to a scarcity of direct experimental data on the final structural and functional impact of the Xan group itself on peptides, this guide will draw comparisons with the more extensively studied Trityl (Trt) group. The Trt group, like Xan, is a bulky and acid-labile protecting group for the Gln side chain, and thus serves as a reasonable proxy for understanding potential steric and physicochemical effects.
Data Presentation: Comparative Analysis
The following tables summarize the expected differences in physicochemical and functional properties between a peptide containing a native Gln residue and one where the Gln side chain is protected by a bulky group like Trityl (Trt), which is used here as a proxy for Xanthenyl (Xan).
Table 1: Comparison of Physicochemical and Structural Properties
| Parameter | Peptide with Native Gln | Peptide with Gln(Trt/Xan) | Rationale |
| Molecular Weight | Lower | Higher | The addition of the bulky Trt or Xan group significantly increases the molecular mass of the peptide. |
| Hydrophobicity | Lower | Significantly Higher | The large, non-polar Trityl or Xanthenyl group dramatically increases the peptide's hydrophobicity. |
| Solubility in Aqueous Buffers | Higher | Lower | Increased hydrophobicity can lead to decreased solubility in aqueous solutions and a higher propensity for aggregation. |
| Secondary Structure (via CD) | Dependent on sequence | Potential for disruption or stabilization | The bulky side group could sterically hinder the formation of ordered secondary structures like α-helices or β-sheets, or in some contexts, stabilize certain conformations. |
| Conformational Flexibility (via NMR) | Higher | Potentially restricted | The large protecting group can restrict the conformational freedom of the Gln side chain and potentially affect the local backbone conformation. |
Table 2: Comparison of Functional Properties
| Parameter | Peptide with Native Gln | Peptide with Gln(Trt/Xan) | Rationale |
| Receptor Binding Affinity (IC50/Ki) | Higher Affinity (Lower IC50/Ki) | Lower Affinity (Higher IC50/Ki) | The bulky protecting group can sterically clash with the receptor's binding pocket, hindering optimal interaction. |
| Enzymatic Activity (if applicable) | Normal Activity | Likely Reduced or Inhibited | The modified Gln side chain may not be recognized by the enzyme's active site, or the bulky group could block substrate access. |
| Metabolic Stability | Susceptible to enzymatic degradation | Potentially Increased | The bulky protecting group might shield the peptide backbone from proteolytic enzymes, thereby increasing its half-life in biological systems.[1] |
| Cellular Signaling Potency (EC50) | Higher Potency (Lower EC50) | Lower Potency (Higher EC50) | Reduced receptor binding affinity will typically translate to a lower potency in eliciting a downstream cellular response. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide structure and function. Below are protocols for key experiments cited in this guide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This technique is used to assess the overall secondary structure of a peptide in solution.
-
Sample Preparation :
-
Peptides should be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
The final peptide concentration for CD measurements should be between 0.1-0.2 mg/mL.[2]
-
-
Instrumentation and Measurement :
-
Use a calibrated CD spectrometer.
-
Acquire spectra in the far-UV range (typically 190-250 nm) using a quartz cuvette with a path length of 0.1 cm.
-
Maintain a constant temperature, for example, 25°C, using a Peltier temperature controller.
-
Record spectra at a scanning speed of 50 nm/min with a response time of 1 second and an accumulation of 3-5 scans to improve the signal-to-noise ratio.
-
A buffer blank spectrum is recorded and subtracted from the sample spectra.
-
-
Data Analysis :
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the resulting spectra for characteristic features of different secondary structures: α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coil (a strong negative band near 200 nm).[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation :
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[4]
-
The buffer system should maintain a stable pH (typically below 7.5 to observe amide protons) and have a low salt concentration (<300 mM) to avoid signal broadening.[5]
-
Add a small amount of a reference compound (e.g., DSS or TSP) for chemical shift calibration.
-
-
NMR Experiments :
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the overall sample quality and folding.
-
Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance restraints.
-
For more complex peptides, isotopic labeling (¹³C, ¹⁵N) may be necessary to resolve spectral overlap, enabling heteronuclear experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Analysis :
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and modeling software (e.g., CYANA, XPLOR-NIH).
-
The resulting ensemble of structures provides insight into the peptide's conformational preferences and flexibility.
-
Radioligand Binding Assay for Receptor Affinity Determination
This assay quantifies the affinity of a peptide for its target receptor.
-
Materials :
-
Cell membranes prepared from a cell line overexpressing the target receptor.
-
A radiolabeled version of a known ligand for the receptor (e.g., ¹²⁵I-labeled peptide).
-
Unlabeled competitor peptides (the native Gln peptide and the Gln(Trt/Xan) peptide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 2.5 mM CaCl₂, 0.2% BSA, pH 7.4).[6]
-
Glass fiber filters and a cell harvester for filtration.
-
-
Competitive Binding Assay Protocol :
-
In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides to wells containing the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[6][8]
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a representative peptide-mediated signaling pathway, the Glucagon-Like Peptide-1 (GLP-1) receptor pathway, which is crucial in glucose homeostasis.[9][10][11][12][13]
Experimental Workflow Diagram
This diagram outlines a general workflow for the synthesis and characterization of a synthetic peptide to assess its structure and function.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Radioligand binding [bio-protocol.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 13. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptides Synthesized with Boc-D-Gln(Xan)-OH
For researchers, scientists, and drug development professionals in the field of solid-phase peptide synthesis (SPPS), ensuring the fidelity of the synthesized peptide sequence is paramount. The incorporation of amino acids with reactive side chains, such as glutamine, presents unique challenges that necessitate robust protective group strategies and rigorous analytical validation. The use of Boc-D-Gln(Xan)-OH is a key strategy in Boc-chemistry to prevent unwanted side reactions. This guide provides an objective comparison of validation outcomes when using this compound versus unprotected alternatives, supported by detailed experimental protocols and data.
The primary challenge during the incorporation of glutamine is the dehydration of the side-chain amide when activated with carbodiimide reagents, leading to the formation of a nitrile byproduct. This results in a mass difference of -18 Da in the final peptide, compromising its structural integrity and biological function. The xanthyl (Xan) protecting group on the side chain of this compound effectively prevents this dehydration, ensuring the correct incorporation of the glutamine residue.[1][2]
Performance Comparison: this compound vs. Unprotected Boc-D-Gln-OH
The most direct method for verifying the successful and correct incorporation of glutamine is mass spectrometry, which can precisely measure the molecular weight of the synthesized peptide.[1] The use of this compound is designed to yield a homogenous product at the expected molecular weight, significantly simplifying purification and subsequent analysis.
| Parameter | Synthesis with this compound | Synthesis with Unprotected Boc-D-Gln-OH |
| Risk of Side-Chain Dehydration | Low to negligible. The Xan group protects the amide.[2][3] | High, especially with carbodiimide coupling reagents. |
| Expected Mass Spec Result | A single major peak corresponding to the target peptide's [M+H]⁺. | A primary peak for the target peptide and a significant secondary peak at [M-18+H]⁺. |
| Crude Product Purity | High, with a cleaner chromatogram in RP-HPLC. | Lower, with a significant byproduct peak that can be difficult to separate. |
| Purification Complexity | Simplified due to higher purity of the crude product. | More complex and time-consuming, potentially leading to lower overall yield. |
Key Analytical Validation Techniques
A comprehensive validation strategy for synthetic peptides relies on a combination of analytical methods. While mass spectrometry is essential for confirming molecular weight and sequence, chromatographic and spectroscopic techniques provide orthogonal data on purity and structure.
| Analytical Technique | Primary Application | Advantages for this Validation | Limitations |
| Mass Spectrometry (MS) | Molecular weight determination and peptide sequencing.[4][5] | High sensitivity and accuracy; directly confirms the presence or absence of the -18 Da dehydrated byproduct.[1] MS/MS provides definitive sequence confirmation.[6] | Ionization efficiency can vary; may not distinguish between isomeric species without specialized techniques.[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[8][9] | Excellent for assessing the purity of the crude peptide and separating the target peptide from deletion sequences and byproducts.[10] | Does not provide direct structural or sequence information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of 3D structure and confirmation of atomic connectivity.[11][12] | Provides high-resolution structural data, confirming the overall fold and integrity of the peptide.[13] | Lower throughput and requires higher sample concentrations compared to MS; complex data analysis.[14] |
| Edman Degradation | N-terminal amino acid sequencing.[15][16] | Provides direct sequencing from the N-terminus.[17] | Not suitable for N-terminally modified peptides; becomes less reliable for long sequences (>30-50 residues).[15][18] |
Experimental Protocols
Accurate validation is predicated on robust and well-defined experimental methods. The following protocols provide general guidelines for the synthesis and analysis of peptides incorporating this compound.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual synthesis workflow on a standard resin.
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[19]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).
-
Neutralization: Neutralize the resin with 5% diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).
-
Amino Acid Coupling: In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound, 3 equivalents) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution to begin activation. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitoring: Monitor the coupling completion using a Kaiser test.
-
Washing: Wash the resin with DMF (5x) and DCM (3x). Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).[20]
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the cleaved and lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in the same solvent.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Before it fully dries, add 1 µL of the peptide solution to the same spot and allow the mixture to co-crystallize.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate the instrument with a standard peptide mixture of a similar mass range.
-
Data Analysis: Identify the monoisotopic [M+H]⁺ peak for the full-length peptide. Specifically search for any peak at -18 Da from the main product peak, which would indicate the presence of the dehydrated byproduct.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Inject the sample and integrate the resulting peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: Workflow for Solid-Phase Peptide Synthesis and Validation.
Caption: Dehydration side reaction of unprotected glutamine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ehu.eus [ehu.eus]
- 18. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 19. peptide.com [peptide.com]
- 20. Overview of Custom Peptide Synthesis [peptide2.com]
A Cost-Benefit Analysis of Boc-D-Gln(Xan)-OH in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl strategy, the selection of appropriate protecting groups is paramount to achieving high yields and purity of the final peptide. The incorporation of D-amino acids, such as D-glutamine, is a common strategy to enhance peptide stability and biological activity. However, the side chain of glutamine presents a significant challenge due to its susceptibility to dehydration and pyroglutamate formation. This guide provides a comprehensive cost-benefit analysis of using Boc-D-Gln(Xan)-OH, comparing its performance and economic implications against alternative glutamine protection strategies.
Executive Summary
The use of a side-chain protecting group for glutamine is critical to prevent side reactions. The primary alternatives for Boc-based SPPS are the xanthyl (Xan) and trityl (Trt) groups. This compound offers robust protection against dehydration of the side-chain amide, a common issue with carbodiimide coupling reagents. The Xan group also enhances the solubility of the amino acid derivative. However, it is more acid-labile compared to the Trt group. Boc-D-Gln(Trt)-OH provides excellent protection and solubility, with the bulky Trt group effectively shielding the side-chain amide. The choice between these derivatives often comes down to a balance of cost, the specific peptide sequence, and the desired deprotection strategy.
Data Presentation: A Comparative Overview
Cost Comparison
The following table provides an approximate cost comparison for various protected and unprotected D-glutamine derivatives and common coupling reagents. Prices are based on currently available catalog information and may vary between suppliers and based on purity and quantity.
| Compound | Supplier Example | Approximate Price (USD/gram) | Notes |
| This compound | MyBioSource | $280 | Price for 1g. |
| Boc-D-Gln(Trt)-OH | Aapptec | Varies; request quote | Pricing not readily available for small quantities. |
| Boc-D-Gln-OH | Chem-Impex | Varies; request quote | Unprotected; higher risk of side reactions. |
| HBTU | Algenome | ~$33 | Price for 25g converted to per gram. |
| PyBOP | Fisher Scientific | ~$2.29 | Price for 25g converted to per gram. |
| DIC | Various | Varies | Generally a cost-effective coupling reagent. |
Performance Comparison (Qualitative)
Direct head-to-head quantitative data on the performance of this compound versus Boc-D-Gln(Trt)-OH is limited in publicly available literature. The following table provides a qualitative comparison based on established principles of peptide chemistry.
| Parameter | This compound | Boc-D-Gln(Trt)-OH | Boc-D-Gln-OH (Unprotected) |
| Prevention of Dehydration | Excellent, especially with carbodiimides.[1][2] | Excellent.[3] | High risk of nitrile formation.[1] |
| Prevention of Pyroglutamate Formation | Effective. | Highly effective.[3] | High risk for N-terminal Gln.[4] |
| Solubility in SPPS Solvents | Good.[2] | Excellent.[3] | Poor. |
| Acid Lability of Protecting Group | More acid labile. | Less acid labile. | N/A |
| Steric Hindrance | Moderate. | High due to bulky Trt group. | Low. |
| Cost | High. | Generally high. | Low. |
Mandatory Visualization
Chemical Structures and Protection Strategy
The diagram below illustrates the chemical structures of Boc-D-Gln-OH and its derivatives with Xan and Trt protecting groups on the side-chain amide.
Caption: Structures of Boc-D-Gln-OH and its Xan and Trt protected forms.
Peptide Synthesis Workflow
The following diagram outlines the general workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis (SPPS).
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Side Reaction: Pyroglutamate Formation
This diagram illustrates the mechanism of pyroglutamate formation from an N-terminal glutamine residue, a significant side reaction that side-chain protection aims to mitigate.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
Experimental Protocols
The following is a hypothetical experimental protocol designed for a head-to-head comparison of this compound and Boc-D-Gln(Trt)-OH in SPPS.
Objective
To quantitatively compare the coupling efficiency, crude peptide purity, and yield when using this compound versus Boc-D-Gln(Trt)-OH in the synthesis of a model peptide.
Model Peptide Sequence
H-Gly-D-Gln-Phe-Ala-Gly-OH
Materials
-
Merrifield resin pre-loaded with Boc-Gly-OH
-
This compound
-
Boc-D-Gln(Trt)-OH
-
Boc-Phe-OH
-
Boc-Ala-OH
-
Boc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: HF/anisole (9:1)
-
Cold diethyl ether
Procedure
The synthesis will be performed in parallel for both this compound and Boc-D-Gln(Trt)-OH.
1. Resin Swelling:
-
Swell the Boc-Gly-Merrifield resin in DCM for 30 minutes.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
3. Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
4. Coupling of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (3 eq) and HBTU (3 eq) in DMF.
-
Add DIEA (6 eq) to the solution to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Repeat Deprotection and Neutralization (Steps 2 & 3).
6. Coupling of Boc-Phe-OH:
-
Follow the procedure in step 4, using Boc-Phe-OH.
7. Repeat Deprotection and Neutralization (Steps 2 & 3).
8. Coupling of Boc-D-Gln(Xan/Trt)-OH:
-
In parallel reactions, couple this compound and Boc-D-Gln(Trt)-OH using the procedure in step 4.
9. Repeat Deprotection and Neutralization (Steps 2 & 3).
10. Coupling of Boc-Gly-OH:
-
Follow the procedure in step 4, using Boc-Gly-OH.
11. Final Deprotection:
-
Perform a final Boc deprotection as described in step 2.
12. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with HF/anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
Analysis
-
Yield: Determine the crude peptide yield for both syntheses.
-
Purity: Analyze the crude peptides by reverse-phase HPLC.
-
Identity: Confirm the mass of the target peptide and identify any major impurities by mass spectrometry.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the peptide synthesis.
-
Cost-Benefit of this compound: While having a higher upfront cost compared to unprotected glutamine, this compound provides crucial protection against side-chain dehydration, potentially leading to higher purity and yield, thus reducing downstream purification costs. Its enhanced solubility is also a significant benefit.
-
Comparison with Boc-D-Gln(Trt)-OH: Boc-D-Gln(Trt)-OH is a robust alternative, also offering excellent protection and solubility. The primary difference lies in the acid lability of the protecting group. The greater acid lability of the Xan group could be advantageous in strategies where a milder final cleavage is desired, though this is less common in traditional Boc-SPPS which employs harsh cleavage conditions like HF.
-
Recommendation: For routine Boc-SPPS, where the cost of the raw material is a major driver and the risk of dehydration can be mitigated by using non-carbodiimide coupling reagents, unprotected Boc-D-Gln-OH might be considered for non-critical positions. However, for complex peptides, sequences prone to aggregation, or when using carbodiimide activators, the use of a protected derivative is strongly recommended. Both this compound and Boc-D-Gln(Trt)-OH are excellent choices for ensuring the integrity of the synthesized peptide. The final decision may be influenced by supplier availability, cost at the time of purchase, and the specific cleavage strategy employed.
It is imperative for researchers to perform a small-scale pilot synthesis to determine the optimal protected glutamine derivative for their specific peptide sequence and synthesis conditions.
References
A Comparative Guide to Peptide Synthesis Using Boc-D-Gln(Xan)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is critical to ensure high yield, purity, and biological integrity of the final peptide. The incorporation of D-glutamine (D-Gln) presents a specific challenge due to the reactivity of its side-chain amide, which can lead to undesirable side reactions. This guide provides a comprehensive comparison of using Nα-Boc-Nγ-xanthyl-D-glutamine (Boc-D-Gln(Xan)-OH) with alternative strategies in Boc-based SPPS.
The primary side reactions associated with the incorporation of glutamine are dehydration of the side-chain amide to a nitrile and pyroglutamate formation from an unprotected N-terminal glutamine residue. The xanthyl (Xan) protecting group is employed to mitigate these issues.
Performance Comparison of D-Glutamine Derivatives in Boc-SPPS
The selection of a side-chain protecting group for D-glutamine involves a trade-off between the efficiency of side-reaction prevention, impact on solubility, and the conditions required for its removal. This section compares this compound with two common alternatives: Boc-D-Gln(Trt)-OH and the use of Boc-D-Gln-OH with an unprotected side chain.
While direct quantitative head-to-head studies for these specific D-glutamine derivatives in Boc-SPPS are not extensively available in the literature, the following data is compiled from studies on analogous asparagine derivatives and established principles of peptide chemistry.[1]
| Parameter | This compound | Boc-D-Gln(Trt)-OH | Boc-D-Gln-OH (Unprotected) |
| Prevention of Side-Chain Dehydration | High | High | Low to Moderate |
| Prevention of Pyroglutamate Formation (at N-terminus) | High (indirectly, by allowing for optimized coupling) | High (indirectly, by allowing for optimized coupling) | Moderate to High risk |
| Solubility in SPPS Solvents (e.g., DMF) | Good | Excellent | Moderate |
| Relative Cost | High | High | Low |
| Expected Crude Peptide Purity | High | High | Variable, potentially lower |
| Expected Final Yield | Good to High | Good to High | Lower, due to potential side products and purification losses |
| Racemization Risk | Low | Low | Low |
| Deprotection Conditions | Acid-labile (cleaved with TFA during final cleavage) | Acid-labile (cleaved with TFA during final cleavage) | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality peptide synthesis. The following sections provide a representative protocol for the incorporation of this compound and the subsequent cleavage and deprotection steps in manual Boc-SPPS.
Protocol 1: Coupling of this compound
This protocol outlines the key steps for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for a further 20-30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc group from the peptide-resin by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of 10% DIEA in DMF for 5-10 minutes. Wash the resin with DMF (3x).
-
Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF. Cool the solution to 0°C and add DCC (3 equivalents). Allow the pre-activation to proceed for 10-15 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Xan and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key processes in peptide synthesis using this compound.
Caption: Workflow for the incorporation of this compound in Boc-SPPS.
Caption: Final cleavage and deprotection workflow for a peptide containing D-Gln(Xan).
Conclusion
The use of this compound in solid-phase peptide synthesis is a robust strategy for the incorporation of D-glutamine, effectively preventing common side reactions such as side-chain dehydration. While comparable in performance to Boc-D-Gln(Trt)-OH, the choice between them may be guided by historical laboratory preference and specific peptide sequence considerations. For syntheses where cost is a primary driver and the risks of side reactions can be mitigated through optimized coupling and purification strategies, unprotected Boc-D-Gln-OH may be considered, though it is generally recommended to use side-chain protection for glutamine to ensure higher purity and yield of the final peptide product.
References
Safety Operating Guide
Proper Disposal of Boc-D-Gln(Xan)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents such as Boc-D-Gln(Xan)-OH are paramount for ensuring laboratory safety, environmental compliance, and the integrity of research. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices in laboratory operations.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if dust is generated. | To avoid inhalation of dust, which may cause respiratory tract irritation. |
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
-
Waste Identification and Segregation:
-
Any unused, expired, or waste this compound is to be considered chemical waste.
-
Segregate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions. It should be kept away from strong oxidizing agents.[1]
-
-
Containerization:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] Carefully sweep up any solid material to avoid generating dust.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1][2] Absorb the liquid with an inert material like vermiculite or sand before placing it in a suitable, sealed container for disposal.[2]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure lid. Keep the container closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound".
-
Include any relevant institutional tracking numbers or hazard warnings as required by your organization's policies.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[2]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]
-
Provide an accurate chemical name and quantity on the waste manifest. The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, visual guide for laboratory personnel to follow.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guidance for Handling Boc-D-Gln(Xan)-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides crucial safety and logistical information for the operational use and disposal of Boc-D-Gln(Xan)-OH, a protected amino acid derivative. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powdered substance, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 or EN 166 compliant | Protects eyes from dust particles and potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible material, powder-free recommended.[3] | Prevents skin contact with the chemical. Gloves should be inspected before use and changed regularly.[1][3] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 Respirator (US) or equivalent | NIOSH-approved or equivalent | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to ensure safety and efficiency when working with this compound.
Experimental Protocols
General Handling and Weighing:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing: Use a clean, dry spatula and weighing paper or a suitable container. Avoid creating dust clouds. If a significant amount of dust is generated, respiratory protection is crucial.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
In Case of a Spill:
-
Evacuate: If the spill is significant, evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For a small, dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
While specific regulations may vary by institution and location, the following provides a general guideline for the disposal of this compound and associated waste. Based on available data for similar compounds, Boc-protected amino acids are not typically classified as hazardous.[1] However, it is prudent to handle all chemical waste with care.
-
Solid Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be collected in a designated waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed waste container. Do not discharge to sewer systems.[2]
-
-
Disposal Method:
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
